4-O-Demtheyl Aliskiren-d6
Description
Properties
Molecular Formula |
C₂₉H₄₅D₆N₃O₆ |
|---|---|
Molecular Weight |
543.77 |
Synonyms |
(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-d6-3-oxopropyl)-γ,4-dihydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide; (2S,4S,5S,7S)-5-Amino-N-(3-amino-2,2-dimethyl-d6-3-oxopropyl)-4-hydroxy-7-(4-hydroxy-3-(3-methoxypropoxy)benzyl) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Pathways of Aliskiren and its Deuterated Forms
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for and Metabolic Considerations of Aliskiren and its Deuterated Analogs
Aliskiren is a direct renin inhibitor approved for the treatment of hypertension. It acts by blocking the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.[1][2] While effective, like all therapeutic agents, its pharmacokinetic profile is influenced by metabolic processes. In humans, Aliskiren undergoes limited metabolism, with approximately 20% of the absorbed dose being biotransformed.[3][4] The primary enzyme responsible for this is cytochrome P450 3A4 (CYP3A4).[3][5] The major metabolic pathway involves O-demethylation at either the phenyl-propoxy side chain or the 3-methoxypropoxy group, which is then followed by oxidation to a carboxylic acid derivative.[3][6][7][8][9] Despite this metabolic clearance route, the majority of Aliskiren is eliminated unchanged through biliary excretion in the feces.[3][10]
The strategic replacement of hydrogen atoms with their stable isotope, deuterium, at sites of metabolic vulnerability is a recognized strategy in drug development to favorably alter pharmacokinetic properties.[11][12] This "deuterium switch" leverages the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[11][13] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step proceed more slowly when deuterium is substituted at that position.[11] This can lead to a reduced rate of metabolism, potentially resulting in increased systemic exposure, a longer half-life, and a reduction in the formation of certain metabolites.[14][11]
This guide provides a detailed examination of the metabolic pathways of Aliskiren and explores the anticipated metabolic profile of its deuterated forms based on established principles of drug metabolism and the kinetic isotope effect. It is important to note that while the principles discussed are well-established, specific experimental data on the metabolism of deuterated Aliskiren is not extensively available in the public domain. Therefore, the discussion on deuterated forms is based on scientific precedent and theoretical considerations.
Metabolic Pathways of Aliskiren
The biotransformation of Aliskiren is primarily oxidative and occurs at two main positions on the molecule, catalyzed by CYP3A4. The subsequent oxidation of the initial metabolites leads to the formation of a carboxylic acid derivative.
Primary Metabolic Reactions:
-
O-demethylation: This is the initial and rate-limiting step in Aliskiren's metabolism. It can occur at two locations:
-
The methoxy group on the phenyl-propoxy side chain.
-
The methoxy group on the 3-methoxypropoxy side chain.
-
-
Oxidation: Following O-demethylation, the resulting alcohol intermediates are further oxidized to form a carboxylic acid metabolite.
The following diagram illustrates the primary metabolic pathway of Aliskiren.
Caption: Primary metabolic pathway of Aliskiren.
Anticipated Metabolic Pathways of Deuterated Aliskiren
Deuteration of Aliskiren at the metabolically labile methoxy groups is expected to significantly reduce the rate of its metabolism due to the kinetic isotope effect.
Expected Impact of Deuteration:
-
Reduced Rate of O-demethylation: The C-D bonds on the deuterated methoxy groups will be stronger than the corresponding C-H bonds, making them more resistant to cleavage by CYP3A4.[14][11] This will slow down the initial O-demethylation step, which is the rate-limiting step in Aliskiren's metabolism.
-
Increased Parent Drug Exposure: A slower rate of metabolism will lead to a higher plasma concentration and a longer half-life of the parent deuterated Aliskiren compared to the non-deuterated form.
-
Reduced Metabolite Formation: The formation of the O-demethylated intermediates and the subsequent carboxylic acid metabolite will be significantly reduced.
-
Potential for Metabolic Switching: It is possible, though less likely for a drug with such a focused metabolic pathway, that blocking the primary metabolic route could lead to an increase in minor, alternative metabolic pathways, a phenomenon known as "metabolic switching".[15] However, given that O-demethylation is the predominant pathway, the primary effect is expected to be a decrease in overall metabolism.
The following diagram illustrates the anticipated impact of deuteration on the metabolic pathway of Aliskiren.
Caption: Expected impact of deuteration on Aliskiren metabolism.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the key metabolic parameters of Aliskiren and the anticipated changes for a deuterated analog. The values for deuterated Aliskiren are predictive and based on the principles of the kinetic isotope effect.
| Parameter | Aliskiren (Non-deuterated) | Deuterated Aliskiren (Anticipated) | Rationale for Anticipated Change |
| Primary Metabolizing Enzyme | CYP3A4[3][16][5] | CYP3A4 | The enzyme responsible for metabolism is unlikely to change. |
| Major Metabolic Pathway | O-demethylation followed by oxidation[3][6][8][9] | O-demethylation followed by oxidation | The primary metabolic pathway is expected to remain the same, but the rate will be slower. |
| Extent of Metabolism | ~20% of absorbed dose[3][4] | < 20% of absorbed dose | The kinetic isotope effect will reduce the rate of metabolism.[11] |
| Major Metabolites | O-demethylated and carboxylic acid derivatives[3][7][8][9] | O-demethylated and carboxylic acid derivatives | The same metabolites will be formed, but in smaller quantities. |
| Parent Drug Half-life (t½) | ~24 hours[3] | > 24 hours | A slower rate of elimination will lead to a longer half-life. |
| Systemic Exposure (AUC) | Baseline | Increased | Reduced metabolic clearance will result in higher overall exposure to the parent drug. |
Experimental Protocol: In Vitro Metabolism of Aliskiren and its Deuterated Forms using Human Liver Microsomes
This protocol outlines a standard in vitro experiment to compare the metabolic stability of Aliskiren and its deuterated analog using human liver microsomes.
Materials and Reagents:
-
Aliskiren
-
Deuterated Aliskiren (synthesized with deuterium at the methoxy groups)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound) for quenching and protein precipitation.
-
Incubator/water bath set to 37°C
Experimental Workflow:
Caption: Workflow for in vitro metabolism study.
Step-by-Step Methodology:
-
Prepare Incubation Mixtures:
-
In separate microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL final protein concentration) and either Aliskiren or deuterated Aliskiren (e.g., 1 µM final concentration) in phosphate buffer (pH 7.4).
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
-
Pre-incubation:
-
Pre-incubate the mixtures for 5 minutes at 37°C to allow the system to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each tube (except for the no-NADPH controls).
-
-
Incubation and Sampling:
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each reaction mixture.
-
-
Quench the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) for both Aliskiren and its deuterated analog.
-
Conclusion
The metabolism of Aliskiren is a well-characterized process, primarily involving CYP3A4-mediated O-demethylation. The application of deuteration at the sites of metabolic attack is a scientifically sound strategy to reduce the rate of this metabolism, potentially leading to an improved pharmacokinetic profile. The experimental protocol provided herein offers a robust framework for the in vitro evaluation and comparison of the metabolic stability of Aliskiren and its deuterated forms. Such studies are crucial for understanding the potential benefits of deuteration in the context of drug development and for predicting the in vivo behavior of these modified compounds. Further in vivo studies would be necessary to fully elucidate the pharmacokinetic and pharmacodynamic consequences of deuterating Aliskiren.
References
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A Technical Guide to the Role of 4-O-Demethyl Aliskiren-d6 in Renin Inhibitor Research
Abstract
This technical guide provides an in-depth examination of 4-O-Demethyl Aliskiren-d6, a critical tool in the research and development of the direct renin inhibitor, Aliskiren. We will explore the foundational pharmacology of the Renin-Angiotensin-Aldosterone System (RAAS), the mechanism of Aliskiren, and the metabolic pathways that lead to its 4-O-demethylated metabolite. The core of this guide is dedicated to the indispensable role of the deuterated (d6) isotopologue of this metabolite as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. We will detail the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and provide a comprehensive, step-by-step protocol for the quantification of 4-O-Demethyl Aliskiren in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust analytical methodologies in the field of renin inhibitor research.
Chapter 1: The Renin-Angiotensin-Aldosterone System (RAAS) and Direct Renin Inhibition
The RAAS is a complex hormonal cascade essential for regulating blood pressure, and fluid and electrolyte balance.[1] Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular and renal diseases.[1][2] The system is initiated by the enzyme renin, which is secreted by the kidneys.[3] Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide Angiotensin I.[3][4] Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I into the potent vasoconstrictor, Angiotensin II, which is the primary active component of the RAAS.[3]
Mechanism of Aliskiren
Aliskiren is a first-in-class, orally active, nonpeptide direct renin inhibitor.[5][6][7] It is designed to bind to the active site of renin, blocking the conversion of angiotensinogen to Angiotensin I.[3][8] This action at the rate-limiting step of the RAAS cascade leads to a reduction in the downstream production of both Angiotensin I and Angiotensin II, resulting in vasodilation and a decrease in blood pressure.[3][9] Unlike ACE inhibitors or Angiotensin Receptor Blockers (ARBs), which act further down the cascade, Aliskiren's upstream inhibition provides a more comprehensive suppression of the RAAS.[3]
Caption: The RAAS cascade and the inhibitory action of Aliskiren.
Chapter 2: Pharmacokinetics and Metabolism of Aliskiren
Aliskiren exhibits low oral bioavailability (approximately 2.5%) and reaches peak plasma concentrations 1-3 hours after administration.[6][7][10] It is moderately bound to plasma proteins (47-51%).[6][10] The primary elimination route is via biliary/fecal excretion, with very little of the dose excreted in urine.[5][6][7]
While a significant portion of Aliskiren is excreted unchanged, it does undergo some metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][10] The major metabolic pathways are O-demethylation of the phenyl-propoxy side chain or the 3-methoxypropoxy group.[5] One of the resultant major metabolites is 4-O-Demethyl Aliskiren. Despite being metabolized, unchanged Aliskiren is the main circulating component in plasma, with metabolites accounting for a very small fraction of the total exposure.[5][6][7]
Chapter 3: The Imperative of Isotopic Labeling in Bioanalysis
In drug development, accurately quantifying a drug and its metabolites in biological fluids (e.g., plasma, urine) is fundamental to understanding its pharmacokinetics (PK). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[11][12]
The Role of the Internal Standard
A key challenge in LC-MS/MS is the variability that can be introduced during sample preparation and analysis. This includes analyte loss during extraction, inconsistencies in injection volume, and matrix effects, where components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[13][14]
To correct for this variability, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the workflow.[15] The IS should ideally be a compound that behaves identically to the analyte throughout the entire process. The final quantification is based on the ratio of the analyte's response to the IS's response, which normalizes any variations.[13]
Why Deuterated Standards are the Gold Standard
The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte itself.[13][14] 4-O-Demethyl Aliskiren-d6 is the hexadeuterated isotopologue of the 4-O-Demethyl Aliskiren metabolite. In a SIL-IS, one or more atoms (commonly hydrogen) are replaced with a heavier, stable isotope (like deuterium, ²H or D).
The key advantages of using a deuterated standard like 4-O-Demethyl Aliskiren-d6 are:
-
Identical Chemical and Physical Properties: It is chemically identical to the non-labeled analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[16] This ensures it accurately tracks the analyte through the entire analytical process.[13]
-
Differentiation by Mass: The mass spectrometer can easily distinguish between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z) difference. The 'd6' designation indicates six deuterium atoms have replaced six hydrogen atoms, increasing the molecular weight by approximately 6 Daltons.[17]
-
Mitigation of Matrix Effects: Because the SIL-IS co-elutes with the analyte from the LC column and enters the mass spectrometer at the same time, it experiences the exact same matrix effects, providing the most accurate correction possible.[13][16]
The use of SIL-IS is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation to ensure data integrity.[13][18]
Chapter 4: 4-O-Demethyl Aliskiren-d6 in Quantitative Workflows
The primary role of 4-O-Demethyl Aliskiren-d6 is to serve as the internal standard for the accurate quantification of the 4-O-Demethyl Aliskiren metabolite in various biological matrices during preclinical and clinical studies. This quantification is crucial for:
-
Metabolite Profiling: Determining the concentration and exposure of major metabolites.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Aliskiren.
-
Drug-Drug Interaction Studies: Assessing if co-administered drugs affect the metabolism of Aliskiren.
Caption: Bioanalytical workflow using a deuterated internal standard.
Chapter 5: Detailed Experimental Protocol
This section outlines a representative LC-MS/MS method for the quantification of 4-O-Demethyl Aliskiren in human plasma. This protocol is a template and must be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10) before use in regulated studies.[19][20][21][22]
Objective: To accurately determine the concentration of 4-O-Demethyl Aliskiren in human plasma samples.
Materials:
-
Analytes: 4-O-Demethyl Aliskiren reference standard, 4-O-Demethyl Aliskiren-d6 (Internal Standard).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Ultrapure).
-
Consumables: 96-well deep-well plates, autosampler vials, C18 reverse-phase LC column.
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of 4-O-Demethyl Aliskiren and 4-O-Demethyl Aliskiren-d6 in methanol.
-
Perform serial dilutions of the 4-O-Demethyl Aliskiren stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Prepare a working solution of the internal standard (IS), 4-O-Demethyl Aliskiren-d6, at a fixed concentration (e.g., 200 ng/mL) in 50:50 acetonitrile:water.
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working solutions to create a calibration curve (typically 8 non-zero points) covering the expected concentration range (e.g., 0.5 to 500 ng/mL).
-
Similarly, prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each sample (calibrator, QC, or unknown study sample) into a 96-well plate.
-
Add 200 µL of the IS working solution in acetonitrile to each well. The acetonitrile acts as the protein precipitation agent.
-
Vortex the plate for 2 minutes to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject 5-10 µL of the prepared sample onto the LC system.
-
Perform chromatographic separation on a C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Use a gradient elution with Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). The gradient is optimized to ensure the analyte is well-separated from other plasma components.
-
-
Mass Spectrometry (MS):
-
The MS should be a triple quadrupole instrument operated in positive electrospray ionization (ESI+) mode.
-
Monitor the specific mass transitions (parent ion -> product ion) for both the analyte and the IS using Multiple Reaction Monitoring (MRM).
-
-
Table 1: Example LC-MS/MS Parameters
| Parameter | 4-O-Demethyl Aliskiren | 4-O-Demethyl Aliskiren-d6 (IS) |
| Parent Ion (Q1, m/z) | 538.7 | 544.8 |
| Product Ion (Q3, m/z) | To be determined | To be determined |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized |
| Note: Specific m/z values and voltages must be determined empirically during method development by infusing the pure compounds into the mass spectrometer. |
Chapter 6: Data Analysis and Method Validation
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the IS in each injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards, QCs, and samples.
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression with a 1/x² weighting to the calibration curve. The coefficient of determination (r²) should be >0.99.
-
Use the regression equation to back-calculate the concentrations of the QC and unknown samples.
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 0.5 | 1,250 | 510,000 | 0.0025 |
| 1.0 | 2,600 | 525,000 | 0.0050 |
| 5.0 | 13,000 | 515,000 | 0.0252 |
| 25.0 | 65,500 | 520,000 | 0.1260 |
| 100.0 | 258,000 | 512,000 | 0.5039 |
| 250.0 | 640,000 | 508,000 | 1.2598 |
| 400.0 | 1,010,000 | 505,000 | 2.0000 |
| 500.0 | 1,265,000 | 502,000 | 2.5199 |
Method Validation: The developed method must be validated to demonstrate its reliability. Key validation parameters as per regulatory guidelines include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
-
Calibration Curve: Assessing the linearity and range of the assay.
-
Matrix Effect: Evaluating the impact of the biological matrix on analyte ionization.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).
Conclusion
4-O-Demethyl Aliskiren-d6 is not merely a reagent but a cornerstone of robust bioanalytical science in the study of Aliskiren. Its role as a stable isotope-labeled internal standard is fundamental to generating the high-quality, reliable pharmacokinetic data required by regulatory agencies for drug approval and post-marketing studies. By providing the ability to correct for inherent variability in the analytical process, it ensures that researchers and clinicians can have the utmost confidence in the concentration data that underpins critical decisions in drug development and patient care. The principles and protocols detailed in this guide underscore the necessity of such tools for maintaining scientific integrity in modern pharmaceutical research.
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Vaidyanathan, S., Bigler, H., & Yeh, C. (2008). Clinical pharmacokinetics and pharmacodynamics of aliskiren. Clinical Pharmacokinetics, 47(8), 515-531. Retrieved from [Link]
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Vaidyanathan, S., Bigler, H., & Yeh, C. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. ResearchGate. Retrieved from [Link]
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Fountain, J. H., & Lappin, S. L. (2017). The Renin-Angiotensin Aldosterone System: Pathophysiological Role and Pharmacologic Inhibition. The Journal of the American Osteopathic Association, 107(10 Suppl 6), S1-S6. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Aliskiren Fumarate?. Synapse. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Chen, Y. C., Chen, Y. F., & Tsai, T. H. (2015). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 23(3), 441-448. Retrieved from [Link]
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NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
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Fountain, J. H., & Lappin, S. L. (2023). Physiology, Renin Angiotensin System. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aliskiren. PubChem Compound Database. Retrieved from [Link]
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Pharmacokinetic Characterization & Bioanalysis of Deuterated Aliskiren Metabolites
The following technical guide details the pharmacokinetic properties and bioanalytical applications of deuterated Aliskiren metabolites. It is structured to serve researchers in Drug Metabolism and Pharmacokinetics (DMPK) and bioanalysis.
Technical Guide for Drug Development & Bioanalytical Research
Executive Summary & Scientific Rationale
Aliskiren is a direct renin inhibitor (DRI) characterized by low oral bioavailability (~2.6%) and a disposition profile dominated by biliary excretion of the unchanged parent drug.[1] However, oxidative metabolism by CYP3A4 generates specific metabolites (primarily O-demethylated derivatives) that, while minor in circulation, are critical for regulatory safety assessments (MIST guidelines) and drug-drug interaction (DDI) studies.
The "Deuterated Aliskiren Metabolite" is a dual-purpose entity in modern drug development:
-
As an Analytical Standard (Gold Standard): Deuterated metabolites (e.g., 4-O-desmethyl-aliskiren-d6) serve as stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and ionization suppression in LC-MS/MS assays.
-
As a Mechanistic Probe (Kinetic Isotope Effect): Deuteration at metabolic "soft spots" (methoxy groups) is used to investigate the rate-limiting steps of CYP3A4-mediated clearance, utilizing the Deuterium Kinetic Isotope Effect (DKIE).
This guide focuses on the physicochemical and pharmacokinetic properties of these entities and the protocols for their application in high-sensitivity bioanalysis.
Chemical Basis & Metabolic Landscape
To understand the deuterated metabolite, one must first map the metabolic vulnerability of the parent molecule.
The Parent: Aliskiren Hemifumarate[1][2][3][4]
-
Structure: Non-peptide renin inhibitor containing a 3-alkoxy-4-methoxy-phenyl moiety.[2]
-
Metabolic Vulnerability: The primary metabolic pathway is O-demethylation catalyzed by CYP3A4.
-
Major Metabolites:
-
M1 (4-O-desmethyl aliskiren): Loss of the methyl group at the para-position of the phenyl ring.
-
M2 (3-O-desmethyl aliskiren): Loss of the methyl group on the propoxy side chain.
-
Deuteration Strategy: Label Retention vs. Label Loss
The utility of a deuterated compound depends entirely on the position of the isotope relative to the metabolic site.
| Deuterated Entity | Label Position | Metabolic Fate (CYP3A4 Attack) | Application |
| Aliskiren-d3 (Methoxy) | -OCD 3 (Labile site) | Label Lost: The metabolite (M1) is non-deuterated. | Determining DKIE (Metabolic Switching). |
| Aliskiren-d6 (Backbone) | Isopropyl/Octanamide (Stable) | Label Retained: The metabolite (M1-d6) retains the mass shift. | Internal Standard (SIL-IS) for quantifying M1.[3] |
Critical Insight: For bioanalytical quantification of metabolites, you must use a backbone-labeled standard (e.g., Aliskiren-d6 or 4-O-desmethyl-aliskiren-d6). Using a methoxy-labeled standard will result in "cross-talk" where the standard converts into the unlabeled analyte, invalidating the assay.
Visualization: Metabolic Pathway & Deuterium Fate
The following diagram illustrates the CYP3A4 attack and the differential fate of deuterium labels.
Figure 1: Metabolic fate of deuterium labels during Aliskiren O-demethylation. Scenario B is required for creating deuterated metabolite standards.
Pharmacokinetic Properties (PK)
When using deuterated metabolites (e.g., M1-d6) as surrogates or standards, their physicochemical behavior must mimic the natural metabolite exactly, with the exception of mass.
Physicochemical Equivalence
-
Chromatographic Retention (RT): Deuterated M1-d6 elutes at the same retention time (or slightly earlier by <0.1 min due to the deuterium isotope effect on lipophilicity) as natural M1. This co-elution is mandatory for correcting matrix effects.
-
Solubility: Identical to the non-deuterated metabolite.
-
pKa: No significant shift; ionization efficiency in ESI+ remains comparable.
PK Profile of the Metabolite (Biological Context)
Understanding the PK of the metabolite itself is necessary when setting up the dynamic range of your assay.
-
Exposure: Aliskiren metabolites (M1/M2) typically account for <5% of the circulating radioactivity (AUC).
-
Elimination: Like the parent, metabolites are primarily eliminated via the hepatobiliary route (feces). Renal clearance of metabolites is negligible.
-
Half-life: The terminal half-life of the metabolites generally mirrors the parent drug (~24–40 hours) due to formation-rate limited kinetics (flip-flop kinetics).
Experimental Protocol: Bioanalysis using Deuterated Standards
Objective: Accurate quantification of Aliskiren Metabolite M1 in human plasma using 4-O-desmethyl-aliskiren-d6 as the Internal Standard (IS).
Reagents & Standards
-
Analyte: 4-O-desmethyl aliskiren (M1).
-
Internal Standard (SIL-IS): 4-O-desmethyl aliskiren-d6 (Label on isopropyl side chain).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
This protocol minimizes losses and ensures equilibration between the analyte and the deuterated IS.
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (M1-d6 at 50 ng/mL in 50% MeOH).
-
Why: Adding IS before extraction allows the d6-variant to compensate for extraction variability.
-
-
Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Detection: ESI Positive Mode, MRM (Multiple Reaction Monitoring).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| M1 (Metabolite) | 538.4 [M+H]+ | 421.3 | 28 |
| M1-d6 (IS) | 544.4 [M+H]+ | 427.3 | 28 |
Note: The +6 Da shift in the precursor and product ions confirms the label is on the stable fragment (isopropyl/backbone) and not lost during fragmentation.
Workflow Visualization
Figure 2: Bioanalytical workflow utilizing deuterated metabolite internal standards for precise quantification.
References
-
Waldmeier, F., et al. (2007). "Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers."[4] Drug Metabolism and Disposition, 35(8), 1418–1428.[2]
-
Vaidyanathan, S., et al. (2008). "Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren." Clinical Pharmacokinetics, 47, 515–531.
-
Tushar, J., et al. (2013). "Liquid chromatography-tandem mass spectrometric assay for aliskiren... using nevirapine as an internal standard."[5] Biomedical Chromatography, 27(8), 1062-1069.[5] (Note: Highlights the alternative when Deuterated IS is unavailable, contrasting with the superior Deuterated method described above).
-
ResolveMass Laboratories. "Deuterated Standards for LC-MS Analysis." (General principles of Deuterated IS application).
Sources
- 1. e-lactancia.org [e-lactancia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification of Major Aliskiren Metabolites in Human Plasma
Executive Summary
Aliskiren, the first-in-class direct renin inhibitor, represents a significant therapeutic advance in the management of hypertension.[1] A comprehensive understanding of its metabolic fate is paramount for a complete safety and efficacy evaluation during drug development. This guide provides a detailed technical framework for the identification and characterization of Aliskiren's major metabolites in human plasma. We will explore the metabolic pathways, present a robust, field-proven analytical workflow leveraging Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), and detail the underlying scientific rationale for each methodological choice. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies.
Introduction: Aliskiren and the Imperative of Metabolite Profiling
Aliskiren exerts its antihypertensive effect by directly inhibiting renin, the enzyme responsible for the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] This mechanism prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II.[3]
While Aliskiren is characterized by low oral bioavailability (~2.6%) and is primarily eliminated unchanged via the biliary/fecal route, a fraction of the absorbed dose undergoes metabolism.[4][5][6] Identifying the resulting metabolites in human plasma is critical for several reasons:
-
Safety Assessment: To determine if metabolites possess any pharmacological activity or contribute to off-target toxicity.
-
Pharmacokinetic (PK) Characterization: To create a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Drug-Drug Interaction (DDI) Potential: To understand the role of specific enzymes, such as Cytochrome P450s, in its metabolism, which can predict potential interactions with co-administered drugs.[7]
In humans, Aliskiren is only slightly metabolized, with the parent drug accounting for approximately 80% of the circulating compound in plasma.[4][6][8] This low exposure to metabolites necessitates highly sensitive and specific analytical techniques for their reliable identification.[9]
The Metabolic Landscape of Aliskiren
In vitro and in vivo studies have established that Aliskiren is a substrate for Cytochrome P450 3A4 (CYP3A4).[2][4][7] The metabolism is not extensive, accounting for about 20% of the drug's clearance.[2][7] The primary metabolic pathways involve oxidative modifications.[6][8]
The major biotransformations are:
-
O-demethylation: This occurs at either the phenyl-propoxy side chain or the 3-methoxy-propoxy group.
-
Oxidation: The initial O-demethylation products can be further oxidized to form a carboxylic acid derivative.
These pathways lead to the formation of several key metabolites, which are found at very low concentrations in human plasma.[8]
Caption: Major metabolic pathways of Aliskiren mediated by CYP3A4.
A study utilizing [14C]aliskiren in healthy volunteers provided a semi-quantitative profile of the major metabolites in plasma at Tmax.[8]
| Metabolite ID | Description | Relative Plasma Abundance (at Tmax) |
| Aliskiren | Parent Drug | ~81% of total plasma radioactivity (AUC)[6][8] |
| M3 | Alcohol (O-demethylated) | 1-5% of Aliskiren Cmax[8] |
| M2 | Carboxylic Acid (Oxidized side chain) | ≤1% of Aliskiren Cmax[8] |
| M1 | Phenol (O-demethylated) | Trace Levels[8] |
Core Analytical Strategy: A UHPLC-MS/MS Workflow
Given the low circulating concentrations of Aliskiren metabolites, the gold-standard analytical approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[9][10] This technique provides the required sensitivity to detect analytes at pg/mL levels and the specificity to differentiate them from endogenous plasma components.[11]
The overall analytical workflow is a multi-stage process designed to ensure robust and reproducible results.
Caption: End-to-end workflow for Aliskiren metabolite identification.
Detailed Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
Causality: The primary challenge in bioanalysis is the "matrix effect," where endogenous components in plasma (e.g., phospholipids, salts) interfere with the ionization of the target analytes, leading to signal suppression or enhancement.[11] While simple protein precipitation (PPT) with acetonitrile is fast, it is often insufficient for removing these interferences.[8] Solid-Phase Extraction (SPE) is a superior technique that provides a much cleaner sample extract, thereby improving assay sensitivity and reliability.[12][13] A mixed-mode cation exchange (MCX) sorbent is particularly effective for extracting basic compounds like Aliskiren and its metabolites from a biological matrix.[12]
Protocol:
-
Sample Pre-treatment: Thaw human plasma samples (collected in K2EDTA tubes) on ice. Vortex to ensure homogeneity.
-
Aliquoting: Pipette 200 µL of plasma into a 96-well deep-well plate. Add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled Aliskiren or a structural analog like benazepril[13]) to each well.
-
Acidification: Add 200 µL of 4% phosphoric acid in water to each well. Mix thoroughly by pipetting. Acidification ensures the amine groups on Aliskiren are protonated, facilitating strong retention on the MCX sorbent.
-
SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX 96-well plate) by passing 1 mL of methanol followed by 1 mL of water through each well using a positive pressure or vacuum manifold.
-
Sample Loading: Load the pre-treated plasma samples from step 3 onto the conditioned SPE plate. Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, consistent flow rate (~1 mL/min).
-
Wash Step 1 (Aqueous): Wash the sorbent with 1 mL of 2% formic acid in water. This removes polar interferences like salts.
-
Wash Step 2 (Organic): Wash the sorbent with 1 mL of methanol. This removes less polar, non-basic interferences like phospholipids.
-
Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate. The basic pH neutralizes the amine groups, releasing them from the cation exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Seal the plate for analysis.
Detailed Experimental Protocol: UHPLC-MS/MS Analysis
Causality: UHPLC with sub-2 µm particle columns provides higher resolution and faster analysis times compared to traditional HPLC.[14][15] A C18 reversed-phase column is suitable for retaining Aliskiren and its metabolites.[14] Gradient elution is employed to effectively separate the parent drug from its more polar metabolites. For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity for quantification.[10] Positive electrospray ionization (ESI+) is used as Aliskiren contains basic amine groups that are readily protonated.
Protocol:
-
UHPLC System: A system capable of high-pressure gradient delivery (e.g., Waters Acquity, Shimadzu Nexera).
-
Chromatographic Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm).[14] Maintain column temperature at 40°C.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. (Total run time: ~5 minutes).
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo TSQ Altis).
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
MS Parameter Optimization: Infuse standard solutions of Aliskiren (and its metabolite standards, if available) to determine the optimal precursor ion ([M+H]+) and the most stable, high-intensity product ions for MRM transitions.
-
Data Acquisition: Acquire data using MRM. For initial metabolite identification (profiling), full scan and product ion scan experiments would be run in parallel to find potential new metabolites based on predicted mass shifts (e.g., -14 Da for demethylation, +14 Da for oxidation).
Illustrative MS/MS Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aliskiren | 552.4 | 436.3 | 25 |
| Benazepril (IS) | 425.3 | 351.2 | 20 |
| Metabolite M3 (Proposed) | 538.4 (-14 Da) | To be determined | To be optimized |
| Metabolite M2 (Proposed) | 566.4 (+14 Da) | To be determined | To be optimized |
Method Validation and Trustworthiness
To ensure the integrity of the generated data, the entire analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).[14] This self-validating system confirms the protocol's performance and includes:
-
Selectivity: Demonstrating no interference from endogenous components at the retention times of the analytes.
-
Linearity: Establishing the concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter in the data, both within a single run (intra-run) and between different runs (inter-run).[11][13]
-
Recovery and Matrix Effect: Quantifying the efficiency of the extraction process and the impact of the biological matrix on the analytical signal.
-
Stability: Evaluating the stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[16]
Conclusion
The identification of Aliskiren metabolites in human plasma, while challenging due to their low concentrations, is achievable with a well-designed and validated UHPLC-MS/MS method. The strategy outlined in this guide, centered on efficient sample cleanup with SPE and highly sensitive instrumental analysis, provides a robust framework for this purpose. The major metabolites arise from O-demethylation and subsequent oxidation, mediated primarily by CYP3A4.[7][8] Unchanged Aliskiren remains the principal circulating species, indicating that the metabolites contribute minimally to the overall pharmacological effect and pharmacokinetic profile of the drug.[4][6] This comprehensive analytical approach ensures data of the highest quality and integrity, supporting critical decisions throughout the drug development lifecycle.
References
-
Title: Aliskiren: An orally active renin inhibitor - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed Source: PubMed URL: [Link]
-
Title: (PDF) Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Evaluation of a rapid method for the therapeutic drug monitoring of aliskiren, enalapril and its active metabolite in plasma and urine by UHPLC-MS/MS - PubMed Source: PubMed URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor Source: PubMed URL: [Link]
-
Title: Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of Aliskiren and Enalapril in Children: An Application in Serum, Urine, and Saliva - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed Source: PubMed URL: [Link]
-
Title: (PDF) Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS Source: ResearchGate URL: [Link]
-
Title: Metabolism of aliskiren in humans. a, condensed scheme of metabolism;... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers - PubMed Source: PubMed URL: [Link]
-
Title: Aliskiren - BioPharma Notes Source: BioPharma Notes URL: [Link]
-
Title: Aliskiren Pharmacology Podcast - YouTube Source: YouTube URL: [Link]
-
Title: Renin inhibition with aliskiren - PubMed Source: PubMed URL: [Link]
-
Title: Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks Source: Technology Networks URL: [Link]
-
Title: Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC - PubMed Central Source: PubMed Central URL: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of Aliskiren and Enalapril in Children: An Application in Serum, Urine, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of a rapid method for the therapeutic drug monitoring of aliskiren, enalapril and its active metabolite in plasma and urine by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a rapid method for the therapeutic drug monitoring of aliskiren, enalapril and its active metabolite in plasma and urine by UHPLC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Molecular weight and formula of 4-O-Demethyl Aliskiren-d6
The following technical guide details the molecular characteristics, metabolic context, and bioanalytical application of 4-O-Demethyl Aliskiren-d6 , a critical internal standard for the precise quantification of Aliskiren metabolites.
Executive Summary: Chemical Identity
4-O-Demethyl Aliskiren-d6 is the stable isotope-labeled analog of the primary active metabolite of Aliskiren (M1). It serves as the definitive Internal Standard (IS) for normalizing matrix effects and recovery variances during LC-MS/MS bioanalysis.
Core Physicochemical Data
| Parameter | Specification |
| Compound Name | 4-O-Demethyl Aliskiren-d6 |
| Parent Drug | Aliskiren (Renin Inhibitor) |
| Metabolic Relation | Phase I Metabolite (O-Demethylation) |
| Isotopic Label | Deuterium-d6 (Hexadeuterated) |
| Chemical Formula | C₂₉H₄₅D₆N₃O₆ |
| Exact Mass (Monoisotopic) | 543.43 g/mol |
| Average Molecular Weight | 543.78 g/mol |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water. |
| Appearance | White to off-white solid. |
Note on Nomenclature: The "4-O-Demethyl" designation refers to the loss of the methyl group from the phenolic ether at the 4-position of the phenyl ring, converting the methoxy group (-OCH₃) to a hydroxyl group (-OH). The "-d6" label is typically located on the chemically stable isopropyl side chains to prevent metabolic loss during analysis.
Structural Architecture & Metabolic Pathway
To understand the utility of the d6-labeled standard, one must first map the metabolic transformation of the parent drug. Aliskiren undergoes oxidative metabolism primarily via CYP3A4 .[1][2]
The Metabolic Shift (Parent to Metabolite)
-
Aliskiren (Parent): Contains a 3-methoxypropoxy side chain and a 4-methoxy phenyl group.[3]
-
Transformation: CYP3A4 facilitates O-demethylation , specifically targeting the 4-methoxy group.
-
Result: The lipophilic methyl cap is removed, exposing a polar phenolic hydroxyl group. This shift alters the retention time (RT) and ionization efficiency, necessitating a matched deuterated IS (4-O-Demethyl Aliskiren-d6) rather than using the parent d6 IS.
Visualization: Metabolic & Labeling Logic
The following diagram illustrates the structural relationship between Aliskiren, its metabolite, and the d6-labeled internal standard.
Figure 1: Metabolic pathway of Aliskiren yielding the 4-O-Demethyl metabolite, paired with its deuterated internal standard for mass spectrometry.
Bioanalytical Application (LC-MS/MS)
Mass Spectrometry Parameters (MRM)
The d6-labeled standard must be monitored on a separate channel from the unlabeled metabolite. Due to the loss of the methyl group (-14 Da) and the addition of deuterium (+6 Da), the mass shift is distinct.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| 4-O-Demethyl Aliskiren | 538.4 [M+H]⁺ | 422.3 | 28 | 100 |
| 4-O-Demethyl Aliskiren-d6 | 544.4 [M+H]⁺ | 428.3 | 28 | 100 |
-
Mechanism: The primary fragmentation typically involves the cleavage of the amide bond or loss of the isopropyl-rich side chain.
-
Interference Check: Ensure the d6 label is isotopically pure (>99% D) to prevent "M-6" contribution to the analyte channel.
Sample Preparation Protocol
Standard protein precipitation (PPT) is often insufficient due to Aliskiren's high potency and low circulating levels (pg/mL to low ng/mL range). Solid Phase Extraction (SPE) is the industry standard for robustness.
-
Aliquoting: Transfer 100 µL of human plasma/serum.
-
IS Addition: Spike 10 µL of 4-O-Demethyl Aliskiren-d6 working solution (50 ng/mL in MeOH).
-
Pre-treatment: Dilute with 200 µL 5% H₃PO₄ (Acidification breaks protein binding).
-
SPE Loading: Use Mixed-Mode Cation Exchange (MCX) cartridges.
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase (60:40 Water:MeCN + 0.1% Formic Acid).
Synthesis & Stability Considerations
Isotopic Labeling Position
Bioanalytical integrity depends on the stability of the deuterium label.
-
Preferred Position: The d6 label is typically incorporated into the isopropyl groups (Valine moiety) or the octanamide backbone .
-
Avoided Position: The methoxy groups.[6] Since the metabolic pathway involves demethylation (loss of methoxy methyls), placing the label there would result in the loss of the label during metabolism or potential "label swapping" in the ion source.
-
Verification: The formula C29H45D6N3O6 confirms the label is retained on the core structure after the loss of the 4-O-methyl group.
Storage & Handling
-
Hygroscopicity: Aliskiren and its metabolites are hygroscopic. Store the neat standard in a desiccator at -20°C.
-
Solution Stability: Stock solutions (1 mg/mL in DMSO) are stable for 6 months at -80°C. Working solutions in methanol should be prepared weekly to prevent degradation.
References
-
Vaidyanathan, S., et al. (2008).[1][2] "Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren." Clinical Pharmacokinetics.
-
Waldmeier, F., et al. (2007). "Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers." Drug Metabolism and Disposition.
-
Burckhardt, B.B., et al. (2012). "Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials." Biomedical Chromatography.
-
Tushar, P., et al. (2013). "Liquid chromatography-tandem mass spectrometric assay for aliskiren... in human plasma." Biomedical Chromatography.
Sources
- 1. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
An In-Depth Technical Guide to the Demethylation of Aliskiren
This guide provides a comprehensive technical overview of the demethylation process of Aliskiren, a direct renin inhibitor. Tailored for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, enzymatic drivers, and the analytical methodologies required for the rigorous study of Aliskiren's biotransformation. The narrative is structured to provide not just procedural steps, but also the scientific rationale underpinning these experimental designs, ensuring a self-validating and authoritative resource.
Executive Summary: The Significance of Aliskiren Demethylation
Aliskiren is a potent, orally active nonpeptide inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] While Aliskiren is primarily eliminated unchanged through biliary excretion, a fraction of the absorbed dose undergoes metabolism.[2] Understanding the metabolic fate of Aliskiren is paramount for a complete pharmacokinetic and pharmacodynamic profile, particularly for assessing potential drug-drug interactions and inter-individual variability in clinical response. The principal metabolic pathway for Aliskiren is O-demethylation, a process that modifies its structure and potential activity. This guide will illuminate the intricacies of this process.
The Metabolic Landscape: O-Demethylation as the Primary Pathway
In humans, approximately 20% of an absorbed dose of Aliskiren is metabolized.[2] The major metabolic transformation is O-demethylation, which occurs at two primary sites on the molecule: the phenyl-propoxy side chain and the 3-methoxypropoxy group.[2][3] This enzymatic removal of a methyl group is a critical first step in the biotransformation of Aliskiren, which can be followed by further oxidation to form carboxylic acid derivatives.[2][3]
The primary enzyme responsible for the O-demethylation of Aliskiren is Cytochrome P450 3A4 (CYP3A4).[4] This is a crucial piece of information for predicting and understanding potential drug-drug interactions, as many other therapeutic agents are also substrates, inhibitors, or inducers of CYP3A4.
Key Demethylated Metabolites of Aliskiren
The O-demethylation of Aliskiren results in the formation of several key metabolites. While the comprehensive cataloging of all metabolites is an ongoing area of research, the primary demethylated products have been identified. One of the key demethylated metabolites is known as Aliskiren 4-O-Desmethyl.
| Metabolite | IUPAC Name | CAS Number |
| Aliskiren 4-O-Desmethyl | (αS, γS, δS, ζS)-δ-Amino-N-(3-amino-2, 2-dimethyl-3-oxopropyl)-γ, 4-dihydroxy-3-(3-methoxypropoxy)-α, ζ-bis(1-methylethyl)benzeneoctanamide | 949925-74-0[4] |
Elucidating the Demethylation Pathway: A Methodological Approach
A thorough investigation of Aliskiren's demethylation necessitates a combination of in vitro and in vivo studies, underpinned by robust bioanalytical techniques. This section outlines the key experimental workflows.
In Vitro Characterization using Human Liver Microsomes
The causality behind using human liver microsomes (HLMs) lies in their high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 family, providing a reliable in vitro model to study hepatic metabolism.[5][6][7][8]
Experimental Workflow: In Vitro Metabolism of Aliskiren
Caption: Workflow for in vitro metabolism of Aliskiren using human liver microsomes.
Protocol: In Vitro Metabolism of Aliskiren in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of Aliskiren in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and Aliskiren (final concentration in the low micromolar range).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
CYP3A4 Inhibition Confirmation:
-
To confirm the role of CYP3A4, run a parallel incubation including a known selective CYP3A4 inhibitor (e.g., ketoconazole). A significant reduction in the formation of demethylated metabolites in the presence of the inhibitor provides strong evidence for CYP3A4's involvement.
-
Quantitative Bioanalysis of Aliskiren and its Demethylated Metabolites
The simultaneous quantification of Aliskiren and its demethylated metabolites in biological matrices like human plasma is essential for pharmacokinetic modeling. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[9][10][11][12]
Rationale for Methodological Choices:
-
Solid-Phase Extraction (SPE): SPE is often preferred for sample clean-up as it provides a more robust and reproducible method for removing interfering matrix components compared to liquid-liquid extraction, leading to cleaner extracts and reduced matrix effects in the MS analysis.
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of Aliskiren is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus providing the most accurate correction for any analyte loss or ion suppression. If a SIL-IS is unavailable, a structurally similar compound with a different mass can be used.
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for the quantification of Aliskiren and its metabolites by LC-MS/MS.
Protocol: Simultaneous Quantification of Aliskiren and its Demethylated Metabolites in Human Plasma by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add the internal standard solution.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous solution to remove polar interferences.
-
Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.
-
Elute Aliskiren and its metabolites with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Aliskiren and each of its demethylated metabolites need to be optimized. For Aliskiren, a common transition is m/z 552.4 -> 281.2. The transitions for the demethylated metabolites will have a lower precursor mass corresponding to the loss of a methyl group (14 Da).
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the unknown samples are then determined from this curve.
-
Structural Elucidation: Mass Spectrometric Fragmentation
The identification of demethylated metabolites is confirmed through the analysis of their mass spectral fragmentation patterns. High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions.
Logical Relationship: Fragmentation Analysis
Caption: Logical flow of fragmentation analysis for metabolite identification.
The fragmentation of Aliskiren and its metabolites will typically involve the cleavage of the amide bond and losses from the side chains. The loss of the demethylated side chains will result in characteristic neutral losses that can be used to pinpoint the site of demethylation.
Conclusion and Future Directions
The O-demethylation of Aliskiren, primarily mediated by CYP3A4, is a key aspect of its metabolic profile. The methodologies outlined in this guide, from in vitro microsomal assays to sensitive LC-MS/MS quantification, provide a robust framework for the comprehensive investigation of this process. Future research should focus on the full characterization of all metabolites, including their pharmacological activity, and the development of validated analytical methods for their routine monitoring. A deeper understanding of Aliskiren's metabolism will ultimately contribute to its safer and more effective use in the treatment of hypertension.
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Waldmeier, F., et al. (2007). Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. Drug Metabolism and Disposition, 35(8), 1418-1428. [Link]
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Mannemala, S. S., & Nagarajan, J. S. K. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. Biomedical Chromatography, 27(8), 1062-1069. [Link]
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Veeprho. (n.d.). Aliskiren 4-O-Desmethyl Impurity | CAS 949925-74-0. Retrieved from [Link]
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Tapaninen, T., et al. (2011). Aliskiren is a substrate for OATP2B1 and P-glycoprotein, but does not inhibit OATP1B1, OATP1B3, OATP2B1, OAT1, OAT3, OCT1, or OCT2. Drug Metabolism and Disposition, 39(8), 1333-1340. [Link]
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Burckhardt, B., et al. (2014). Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. Biomedical Chromatography, 28(12), 1679-1691. [Link]
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A Technical Guide to the Application of Deuterium-Labeled Renin Inhibitors in Drug Metabolism and Pharmacokinetics (DMPK)
Abstract
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, and its modulation through direct renin inhibition represents a targeted therapeutic strategy for hypertension.[1][2] However, the development of renin inhibitors has historically been challenged by suboptimal pharmacokinetic properties, including poor bioavailability and rapid metabolism.[3][4] This guide provides an in-depth technical exploration of how deuterium labeling, a strategic tool in modern medicinal chemistry, is leveraged to overcome these hurdles. By harnessing the deuterium kinetic isotope effect (KIE), researchers can favorably alter the metabolic profile of renin inhibitors, leading to enhanced stability, improved pharmacokinetic parameters, and greater precision in bioanalytical quantification.[5][6] This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and the authoritative grounding necessary for advancing renin inhibitor development programs.
The Renin-Angiotensin System: A High-Value Target
The RAS is a critical enzymatic cascade that regulates blood pressure and fluid homeostasis.[1] Renin, an aspartyl protease released from the kidneys, catalyzes the first and rate-limiting step: the conversion of angiotensinogen to angiotensin I.[2][7] This is subsequently converted to the potent vasoconstrictor angiotensin II.[7] Direct inhibition of renin offers a highly specific and potentially more complete blockade of the RAS compared to downstream agents like ACE inhibitors or angiotensin receptor blockers (ARBs).[1][8] This specificity arises because renin has only one known endogenous substrate, angiotensinogen, which minimizes off-target effects.[2][4]
Despite this therapeutic promise, early-generation renin inhibitors were beset by DMPK challenges that limited their clinical utility.[3][4] The strategic incorporation of deuterium offers a powerful method to fine-tune the disposition of these molecules.
Caption: The Renin-Angiotensin System (RAS) cascade.
The Scientific Pillar: The Deuterium Kinetic Isotope Effect (KIE)
The strategic foundation for using deuterium in drug development is the kinetic isotope effect (KIE).[5] This phenomenon describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.
The C-H bond is a common site of oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[5][9] Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[6] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and requires more energy to reach the transition state for cleavage.[5] If this C-H bond cleavage is the rate-determining step in a metabolic pathway, replacing the hydrogen with deuterium will slow the reaction, thereby increasing the metabolic stability of the molecule.[10][11]
Caption: Energy profile illustrating the deuterium KIE.
Core DMPK Applications of Deuterated Renin Inhibitors
Enhancing Metabolic Stability and Optimizing Pharmacokinetics
A primary application of deuteration is to block metabolic "soft spots"—positions on a molecule that are particularly susceptible to enzymatic degradation. For many renin inhibitors, this involves oxidative metabolism by CYP enzymes.[9]
Causality: By strategically replacing hydrogen with deuterium at a site of major metabolism, the rate of clearance can be significantly reduced.[12] This modification can lead to tangible, patient-centric benefits, including:
-
Increased Half-Life (t½): Slower metabolism directly prolongs the drug's residence time in the body.[11]
-
Improved Oral Bioavailability (F%): Reduced first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.
-
Reduced Dosing Frequency: A longer half-life can enable less frequent dosing, improving patient adherence.[13]
-
Lower Peak-to-Trough Ratios: A more stable pharmacokinetic profile can lead to more consistent drug exposure, potentially improving both efficacy and safety.[13]
Data Presentation: Comparative Pharmacokinetics
The table below presents hypothetical data from a preclinical study in rats, comparing a parent renin inhibitor ("RI-Parent") to its deuterated analog ("RI-Deuterated"), where deuteration occurred at a known site of CYP3A4-mediated oxidation.
| Parameter | RI-Parent | RI-Deuterated | Fold Change |
| T½ (h) | 2.5 | 7.0 | 2.8x |
| Cmax (ng/mL) | 450 | 620 | 1.4x |
| AUC (ng·h/mL) | 1800 | 4860 | 2.7x |
| Clearance (mL/min/kg) | 92.6 | 34.3 | 0.37x |
| Bioavailability (F%) | 15% | 41% | 2.7x |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a self-validating system to assess the KIE on metabolic stability using human liver microsomes (HLM).
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare triplicate wells for each time point (0, 5, 15, 30, 60 min).
-
Add 50 µL of 100 mM phosphate buffer (pH 7.4).
-
Add 1 µL of test compound (RI-Parent or RI-Deuterated) from a 100 µM stock in DMSO to achieve a final concentration of 1 µM.
-
Add HLM to a final protein concentration of 0.5 mg/mL.
-
Include a positive control (e.g., testosterone) and a negative control (heat-inactivated HLM) to validate the assay system.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 50 µL of pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH+). The "0 min" time point sample is quenched immediately before adding NADPH.
-
-
Incubation and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At each designated time point, quench the reaction by adding 100 µL of ice-cold acetonitrile containing a deuterated internal standard (see Section 3.3).[14]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693 / k. A significantly longer t½ for RI-Deuterated compared to RI-Parent indicates a positive KIE.[12]
-
Probing Metabolic Pathways and Directing Metabolism
Deuterium labeling is an invaluable tool for elucidating complex metabolic pathways. Sometimes, blocking a primary metabolic route can cause the enzymatic machinery to attack a different, previously minor site on the molecule—a phenomenon known as "metabolic switching."[10][15]
Causality: Understanding metabolic switching is critical. While it can sometimes be benign, it could also lead to the formation of new, potentially reactive or toxic metabolites. By comparing the metabolite profiles of the parent and deuterated drug, researchers can:
-
Confirm the primary sites of metabolism.
-
Identify potential for metabolic switching.
-
Strategically use deuteration to shunt metabolism away from pathways that produce toxic metabolites, thereby improving the drug's safety profile.[9]
Caption: Deuterium-induced metabolic switching.
Serving as the Gold Standard Internal Standard in Bioanalysis
Accurate quantification of drugs in biological matrices is the bedrock of DMPK studies. Stable isotope-labeled (SIL) compounds, particularly deuterated ones, are universally recognized as the best-in-class internal standards (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][][17]
Causality and Trustworthiness: A deuterated IS is the ultimate self-validating component in a bioanalytical method. Because it is chemically identical to the analyte, it exhibits nearly the same behavior during every step of the process:
-
Extraction Recovery: It compensates for any loss of analyte during sample preparation.
-
Chromatographic Co-elution: It elutes at the same retention time as the analyte, ensuring that both experience the same matrix effects at the same moment.[14]
-
Ionization Efficiency: It corrects for variations in ionization within the mass spectrometer source, a common source of error.[]
The mass spectrometer can easily distinguish between the light (analyte) and heavy (IS) versions of the molecule.[17] The ratio of the analyte signal to the IS signal provides a highly precise and accurate measure of the analyte's concentration, irrespective of variations that would plague other types of internal standards.[18]
Experimental Protocol: Bioanalytical Sample Quantification
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the deuterated renin inhibitor internal standard working solution (e.g., RI-d6 at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
-
Clarification:
-
Centrifuge the samples at 4000 rpm for 15 minutes at 4°C to pellet the protein.
-
-
Analysis:
-
Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.
-
The system monitors specific mass transitions (parent ion -> fragment ion) for both the analyte and the deuterated internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the known concentration of the calibrator samples.
-
Use the regression equation from the calibration curve to determine the concentration of the renin inhibitor in the unknown samples based on their measured peak area ratios.
-
Caption: Integrated DMPK workflow for evaluating a deuterated renin inhibitor.
Conclusion: A Core Tool in Medicinal Chemistry
Deuterium labeling has matured from a niche academic technique into an indispensable tool in the modern drug developer's arsenal.[13][19] For challenging therapeutic targets like renin, where optimizing DMPK properties is paramount, the strategic application of deuteration provides a rational and powerful approach. It allows for the fine-tuning of metabolic stability, leading to improved pharmacokinetic profiles that can translate directly into more effective and convenient therapies.[19][20] Furthermore, the use of deuterated analogs as internal standards ensures the generation of high-fidelity bioanalytical data, underpinning the integrity of the entire drug development program. As the pursuit of novel renin inhibitors continues, the judicious application of the principles and protocols outlined in this guide will be crucial for success.
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Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. (2018). MDPI. Retrieved February 9, 2026, from [Link]
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Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). National Institutes of Health. Retrieved February 9, 2026, from [Link]
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Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (2010). ResearchGate. Retrieved February 9, 2026, from [Link]
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Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved February 9, 2026, from [Link]
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Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers. Retrieved February 9, 2026, from [Link]
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Determination of in vitro activity renin inhibitors by HPLC method. (2004). PubMed. Retrieved February 9, 2026, from [Link]
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Renin-angiotensin system inhibition reverses the altered triacylglycerol metabolic network in diabetic kidney disease. (2018). National Institutes of Health. Retrieved February 9, 2026, from [Link]
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Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. (2016). PubMed. Retrieved February 9, 2026, from [Link]
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Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies. (2006). ECR Journal. Retrieved February 9, 2026, from [Link]
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Applications of Deuterium in Medicinal Chemistry. (2019). ResearchGate. Retrieved February 9, 2026, from [Link]
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- 12. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isotope.com [isotope.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. scispace.com [scispace.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method development for 4-O-Demethyl Aliskiren-d6
Executive Summary
This application note details the method development strategy for the quantification of 4-O-Demethyl Aliskiren-d6 , utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While often used as a Stable Isotope Labeled Internal Standard (SIL-IS) for the metabolite 4-O-Demethyl Aliskiren, this guide treats the d6-variant as a specific analyte of interest (e.g., for purity profiling, metabolic flux analysis, or reference standard qualification).[1][2]
The protocol addresses the specific challenges posed by the Aliskiren scaffold: high polarity (LogP ~2.5), secondary amine interactions (peak tailing), and non-specific binding (adsorption).
Physicochemical Framework & Analyte Profile
Understanding the molecule is the first step in robust method design. 4-O-Demethyl Aliskiren is the major CYP3A4 metabolite of Aliskiren.[1][2]
| Property | Aliskiren (Parent) | 4-O-Demethyl Aliskiren (Metabolite) | 4-O-Demethyl Aliskiren-d6 (Target) |
| Formula | C₃₀H₅₃N₃O₆ | C₂₉H₅₁N₃O₆ | C₂₉H₄₅D₆N₃O₆ |
| Molecular Weight | 551.8 Da | 537.7 Da | 543.7 Da |
| Precursor Ion [M+H]⁺ | 552.4 | 538.4 | 544.4 |
| Polarity (LogP) | ~2.45 | ~2.1 (More polar due to -CH₃ loss) | ~2.1 |
| pKa | ~9.5 (Basic Amine) | ~9.5 | ~9.5 |
| Solubility | High (Water/MeOH) | High (Water/MeOH) | High |
Critical Insight: The loss of the methyl group on the phenolic ether exposes a phenolic hydroxyl group. This slightly increases polarity and potential for hydrogen bonding, making the metabolite more susceptible to "column drag" (tailing) than the parent.
LC-MS/MS Optimization Strategy
Mass Spectrometry Tuning (Source & MRM)
The Aliskiren scaffold ionizes efficiently in Positive Electrospray Ionization (ESI+) mode due to the secondary amine.
-
Source Parameters (Sciex 6500+ / Waters TQ-XS equivalent):
-
MRM Transition Selection: The d6-label is typically located on the isopropyl side chains or the octanamide backbone, which are stable. You must verify if the fragmentation loss involves the labeled site.
Chromatographic Conditions
Standard C18 columns often fail due to silanol interactions with the amine. We utilize a Charged Surface Hybrid (CSH) or Polar-Embedded column to ensure sharp peak shape at high pH or acidic conditions.[1][2]
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffers amine pKa).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
-
Gradient:
Sample Preparation Protocol
Context: Aliskiren and its metabolites exhibit high non-specific binding to glass and plastic. Protein Precipitation (PPT) is often insufficient for low LOQ (Limit of Quantitation) needs due to matrix effects. Solid Phase Extraction (SPE) is the "Gold Standard" here.
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
Rationale: The analyte is basic.[1][2] MCX plates retain the basic drug while washing away neutral/acidic interferences and phospholipids.
-
Sample Pre-treatment:
-
Aliquot 100 µL Plasma/Urine.
-
Add 10 µL Internal Standard (if using a different analog).
-
Add 100 µL 4% Phosphoric Acid (H₃PO₄) .[2]
-
Why? Acidification ensures the amine is protonated (charged) to bind to the cation exchange sorbent.
-
-
SPE Conditioning (Oasis MCX or Strata-X-C):
-
Loading:
-
Load pre-treated sample at low vacuum (< 5 inHg).[2]
-
-
Wash Steps (Crucial):
-
Elution:
-
Reconstitution:
-
Evaporate to dryness under N₂ at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (80:20).
-
Vortex vigorously (Adsorption risk!).[2] Use Polypropylene (PP) vials, avoid glass.
-
Visual Workflows (Graphviz)
Workflow 1: Method Development Logic
This diagram illustrates the decision tree for optimizing the MS/MS and Chromatography for this specific metabolite.
Caption: Decision matrix for optimizing LC-MS conditions, prioritizing peak shape correction for basic amines.
Workflow 2: SPE Extraction Protocol
A step-by-step visualization of the Mixed-Mode Cation Exchange (MCX) protocol.
Caption: MCX Solid Phase Extraction workflow ensuring removal of phospholipids and matrix interferences.
Validation Criteria (Bioanalytical Standards)
To ensure the method meets regulatory standards (FDA/EMA), the following parameters must be validated using the d6-analyte.
-
Linearity:
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² (Required for large dynamic ranges to prioritize accuracy at the lower end).
-
-
Accuracy & Precision:
-
Intra-day/Inter-day CV% must be <15% (20% at LLOQ).
-
-
Matrix Effect (ME):
-
Recovery:
-
Compare pre-extraction vs. post-extraction spikes.[2] MCX extraction typically yields >85% recovery for Aliskiren derivatives.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][8][9] Retrieved from [Link][2][10][11]
-
Waldmeier, F., et al. (2007). Pharmacokinetics, disposition, and biotransformation of [14C]-radiolabelled aliskiren, a novel human renin inhibitor, in healthy male subjects.[1] Drug Metabolism and Disposition.[12] Retrieved from [Link]
-
Burckhardt, B., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva.[1][2][6][13] Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. Aliskiren | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aliskiren - Wikipedia [en.wikipedia.org]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. fda.gov [fda.gov]
- 10. hhs.gov [hhs.gov]
- 11. fda.gov [fda.gov]
- 12. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Using 4-O-Demethyl Aliskiren-d6 as an internal standard
Application Note: High-Sensitivity Quantification of 4-O-Demethyl Aliskiren in Human Plasma Using Stable Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust protocol for the quantification of 4-O-Demethyl Aliskiren , the major active metabolite of the direct renin inhibitor Aliskiren, using its deuterated analog 4-O-Demethyl Aliskiren-d6 as an Internal Standard (IS).[1]
While Aliskiren itself is widely monitored, the quantification of its demethylated metabolite is critical for comprehensive Pharmacokinetic (PK) profiling and metabolic stability studies.[1] The use of a structure-specific deuterated IS (d6) is essential to correct for the significant matrix effects (ion suppression) often observed in plasma and urine analysis of renin inhibitors, ensuring compliance with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.[1]
Scientific Rationale & Mechanism
The Analyte: 4-O-Demethyl Aliskiren
Aliskiren is metabolized by CYP3A4.[1][2] The primary metabolic pathway involves O-demethylation at the phenyl-propoxy side chain.[3] This metabolite retains significant structural complexity and polarity, making it challenging to extract consistently alongside the parent drug without a matched internal standard.
Why 4-O-Demethyl Aliskiren-d6?
Using the d6-labeled metabolite (rather than the d6-parent or a structural analog like Nevirapine) is non-negotiable for high-precision assays for three reasons:
-
Co-Elution: The d6-IS co-elutes perfectly with the analyte, experiencing the exact same ionization suppression/enhancement from the matrix at that specific retention time.
-
Mass Shift (+6 Da): A +6 Da shift is optimal. It is sufficiently large to prevent isotopic overlap (cross-talk) between the natural isotope abundance of the analyte (M+0, M+1, M+2) and the IS channel, which is a common risk with d3-labeled standards.[1]
-
Extraction Efficiency: It mimics the polarity of the metabolite exactly, compensating for variability in Liquid-Liquid Extraction (LLE) recovery.
Metabolic Pathway Visualization
Figure 1: The primary metabolic conversion of Aliskiren to 4-O-Demethyl Aliskiren via CYP3A4.[1]
Chemical & Physical Properties
| Property | Analyte (4-O-Demethyl Aliskiren) | Internal Standard (4-O-Demethyl Aliskiren-d6) |
| Molecular Formula | C₂₉H₅₁N₃O₆ | C₂₉H₄₅D₆N₃O₆ |
| Molecular Weight | ~537.7 Da | ~543.7 Da |
| Precursor Ion [M+H]⁺ | 538.4 m/z | 544.4 m/z |
| Solubility | Methanol, DMSO | Methanol, DMSO |
| Storage | -20°C (Desiccated) | -20°C (Desiccated) |
Experimental Protocol
Disclaimer: This protocol is designed for research use. All mass transitions must be optimized for your specific instrument (e.g., Sciex QTRAP vs. Waters Xevo).
Reagents & Materials
-
Matrix: Human Plasma (K2EDTA).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Methyl tert-butyl ether (MTBE).[1]
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[1]
Stock Solution Preparation
-
Analyte Stock: Dissolve 1 mg 4-O-Demethyl Aliskiren in 1 mL MeOH (1 mg/mL).
-
IS Stock: Dissolve 1 mg 4-O-Demethyl Aliskiren-d6 in 1 mL MeOH (1 mg/mL).
-
Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 ACN:Water.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) to reduce phospholipid contamination and increase sensitivity.[1]
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL polypropylene tube.
-
Spike IS: Add 20 µL of Working IS Solution (50 ng/mL). Vortex for 10 sec.
-
Buffer: Add 50 µL of 5% Ammonium Hydroxide (to basify and ensure analyte is in non-ionized state for organic extraction).
-
Extract: Add 600 µL of MTBE.
-
Agitate: Shake/Vortex vigorously for 10 minutes.
-
Centrifuge: 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.
-
Dry: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 ACN:0.1% FA in Water).
LC-MS/MS Conditions
Chromatography (Gradient Elution):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Injection Volume: 5 µL.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 20 |
| 5.0 | 20 (Re-equilibration) |
Mass Spectrometry (MRM Parameters):
-
Source: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| 4-O-Demethyl Aliskiren | 538.4 | 422.3 | 28 |
| 4-O-Demethyl Aliskiren-d6 | 544.4 | 428.3 | 28 |
*Note: Product ions are theoretical estimates based on the characteristic loss of the side chain. You must perform a "Product Ion Scan" on your specific instrument to confirm the most intense fragment.
Analytical Workflow Diagram
Figure 2: Step-by-step extraction and analysis workflow ensuring IS integration prior to extraction.[1]
Method Validation (FDA Guidance 2018)
To ensure the method is authoritative, the following validation parameters must be met:
Selectivity & Specificity
-
Requirement: Analyze 6 independent lots of blank human plasma.
-
Acceptance: No interfering peaks >20% of the LLOQ (Lower Limit of Quantification) area at the retention time of the analyte.
-
Role of IS: The d6-IS channel must be free of interference from the native analyte (Cross-talk check). Inject a high-concentration sample of non-deuterated analyte and monitor the IS channel. Response should be <5% of average IS response.
Linearity
-
Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.
-
Weighting: 1/x² linear regression.
Matrix Effect (ME)
-
Calculation:
[1] -
IS Normalization: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%). This proves the d6-IS compensates for ion suppression.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low IS Recovery | Inefficient LLE extraction.[1] | Ensure pH is basic (pH > 9) during extraction using Ammonium Hydroxide.[1] Aliskiren metabolites are basic amines. |
| Signal Drift | Source contamination. | Divert flow to waste for the first 1 min and last 1 min of the gradient. |
| Carryover | Adsorption to column/needle. | Use a needle wash of 50:50 MeOH:ACN + 0.5% Formic Acid. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Waldmeier, F., et al. (2007).[3] Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. Drug Metabolism and Disposition.[3][8] [Link]
-
Burckhardt, B. B., et al. (2013).[1][4] Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsat.org [ijsat.org]
Application Notes and Protocols for the Bioanalysis of Aliskiren and its Metabolites: A Guide for Drug Development Professionals
Introduction: The Significance of Aliskiren Metabolite Analysis
Aliskiren, the first-in-class direct renin inhibitor, represents a significant advancement in the management of hypertension.[1][2] Its mechanism of action, directly targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), offers a distinct therapeutic advantage.[1] To comprehensively understand its pharmacology, including its absorption, distribution, metabolism, and excretion (ADME) properties, robust bioanalytical methods are paramount. While Aliskiren is only slightly metabolized in humans (approximately 20%), the characterization and quantification of its metabolites are crucial for a complete pharmacokinetic and safety profile.[1] The major metabolic pathway involves O-demethylation of the phenyl-propoxy or 3-methoxypropoxy side chains, which can be followed by oxidation to a carboxylic acid derivative.[3][4]
This document provides detailed, field-proven sample preparation protocols for the analysis of Aliskiren and its primary metabolites in biological matrices. As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but with a focus on the underlying scientific principles and the rationale behind each experimental choice, ensuring methodological robustness and data integrity in line with regulatory expectations.[5][6]
Physicochemical Properties of Aliskiren and its Metabolites
A foundational understanding of the physicochemical properties of the parent drug and its metabolites is critical for developing effective extraction strategies.
| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility | Key Functional Groups |
| Aliskiren | 551.8 | 2.45 | Highly soluble (>350 mg/mL at pH 7.4) | Amide, hydroxyl, amine, ether |
| O-desmethyl Metabolite | Varies based on position | Likely lower than Aliskiren | Expected to be high | Phenolic hydroxyl, amide, hydroxyl, amine, ether |
| Carboxylic Acid Metabolite | Varies based on position | Likely lower than O-desmethyl metabolite | Expected to be high | Carboxylic acid, amide, hydroxyl, amine, ether |
Table 1: Physicochemical Properties of Aliskiren and its Expected Metabolites.[1][2][7] The introduction of polar functional groups during metabolism, such as hydroxyl and carboxylic acid moieties, generally decreases the LogP value and increases the hydrophilicity of the metabolites compared to the parent drug. This shift in polarity is a key consideration for optimizing chromatographic separation and extraction efficiency.
Core Principles of Sample Preparation for Aliskiren Analysis
The primary objective of sample preparation is to isolate Aliskiren and its metabolites from complex biological matrices like plasma, serum, or urine, while removing endogenous interferences such as proteins and phospholipids that can compromise the accuracy and sensitivity of analytical instrumentation, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] The choice of technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the required level of cleanliness, desired analyte concentration, and the specific characteristics of the biological matrix.
Protocol 1: Protein Precipitation (PPT) for High-Throughput Plasma Analysis
Protein precipitation is a rapid and straightforward technique for removing the bulk of proteins from plasma or serum samples.[10] It is particularly well-suited for high-throughput screening environments where speed is a critical factor. Acetonitrile is a commonly used precipitating agent due to its efficiency in denaturing and precipitating a wide range of plasma proteins.[11][12]
Causality and Experimental Choices
-
Acetonitrile as the Precipitant: Acetonitrile disrupts the hydration shell around proteins, leading to their denaturation and aggregation.[10] A 3:1 or 4:1 ratio of acetonitrile to plasma is generally optimal for efficient protein removal while minimizing analyte loss.[10][13]
-
Internal Standard (IS) Addition: An internal standard, a molecule with similar physicochemical properties to the analytes of interest, is added to the sample prior to precipitation. This is crucial for correcting for variability in extraction efficiency and matrix effects during LC-MS analysis.[3] For Aliskiren, isotopically labeled analogs (e.g., d6-Aliskiren) are ideal, though structurally similar compounds like benazepril or nevirapine have also been successfully used.[3][6][14]
-
Centrifugation: High-speed centrifugation is essential to form a compact pellet of precipitated proteins, allowing for the clean collection of the supernatant containing the analytes.[15]
Experimental Workflow: Protein Precipitation
Caption: Workflow for Protein Precipitation.
Detailed Step-by-Step Protocol for Protein Precipitation
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[15]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
Solvent Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Extracts
Liquid-liquid extraction offers a higher degree of sample cleanup compared to PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving behind more polar and water-soluble matrix components.[14] This technique is particularly useful when matrix effects are a significant concern.
Causality and Experimental Choices
-
Solvent Selection: The choice of organic solvent is critical and is based on the polarity of the analytes. For Aliskiren, a moderately polar compound, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are effective.[14][16]
-
pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of the analytes, thereby increasing their partitioning into the organic phase. For Aliskiren, which has basic and acidic functionalities, a neutral to slightly basic pH is often optimal.
-
Back-Extraction (Optional): For even cleaner extracts, a back-extraction step can be performed. The analytes are extracted from the organic phase into a fresh aqueous phase at a pH where they are ionized, leaving behind non-polar interferences in the organic layer. The pH of the new aqueous phase is then adjusted back to suppress ionization, and the analytes are re-extracted into a fresh organic solvent.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction.
Detailed Step-by-Step Protocol for Liquid-Liquid Extraction (from Plasma)
-
Sample Preparation: To 200 µL of plasma in a glass tube, add 20 µL of internal standard solution and 200 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.4).
-
Extraction: Add 1 mL of methyl tert-butyl ether.
-
Mixing: Cap the tube and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.[14]
Protocol 3: Solid-Phase Extraction (SPE) for High Selectivity and Concentration
Solid-phase extraction provides the cleanest extracts and allows for analyte concentration, making it the method of choice for achieving the lowest limits of quantification.[17][18] The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of the analytes.
Causality and Experimental Choices
-
Sorbent Selection: For Aliskiren and its more polar metabolites, a mixed-mode or polymeric reversed-phase sorbent is often ideal.[17][18]
-
Mixed-Mode Cation Exchange (MCX): These sorbents possess both reversed-phase (hydrophobic) and strong cation exchange (ionic) functionalities. At an acidic pH, the amine groups of Aliskiren and its metabolites will be protonated and can be retained by the cation exchange mechanism, while the hydrophobic backbone provides retention for the parent compound and less polar metabolites. This dual retention mechanism allows for a more rigorous washing procedure to remove interferences.
-
Polymeric Reversed-Phase (e.g., Oasis HLB): These sorbents have a hydrophilic-lipophilic balance, allowing for the retention of a wide range of compounds from polar to non-polar. They are often used for screening applications.
-
-
Wash and Elution Solvents: The wash steps are designed to remove interferences without eluting the analytes. The elution solvent should be strong enough to disrupt the analyte-sorbent interactions and elute the compounds of interest in a small volume. For MCX cartridges, a wash with an acidic organic solvent can remove neutral and acidic interferences, followed by elution with a basic organic solvent to disrupt the ionic interactions.
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction.
Detailed Step-by-Step Protocol for Solid-Phase Extraction (using Mixed-Mode Cation Exchange)
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Add the internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.[17]
Method Validation and Regulatory Compliance
All bioanalytical methods must be validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances.[8][9]
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion
The selection of an appropriate sample preparation protocol for the analysis of Aliskiren and its metabolites is a critical step in obtaining reliable and accurate bioanalytical data. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction should be guided by the specific requirements of the study, including the desired level of sample cleanliness, sensitivity, and throughput. The protocols provided in this application note offer robust and field-proven methodologies that, when properly validated, will ensure the generation of high-quality data to support drug development programs.
References
-
Burckhardt, B. et al. (2012). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography, 27(3), 338-343. [Link]
-
Dieterle, W. et al. (2007). Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. Drug Metabolism and Disposition, 35(9), 1623-1631. [Link]
-
Magiera, S., & Jaworska, M. (2015). Evaluation of a rapid method for the therapeutic drug monitoring of aliskiren, enalapril and its active metabolite in plasma and urine by UHPLC-MS/MS. Journal of Chromatography B, 978-979, 72-80. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Vaidyanathan, S. et al. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. Clinical Pharmacokinetics, 47(8), 515-531. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5493444, Aliskiren. [Link]
-
Mannemala, S. S., & Nagarajan, J. S. K. (2015). Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma. Biomedical Chromatography, 29(1), 114-121. [Link]
-
Stanton, A. (2007). Aliskiren: An orally active renin inhibitor. Current Medical Research and Opinion, 23(11), 2839-2851. [Link]
-
Azizi, M., & Menard, J. (2004). Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. Expert Opinion on Investigational Drugs, 13(9), 1237-1246. [Link]
-
Xu, R. N., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 24(6), 618-626. [Link]
-
Mannemala, S. S., & Nagarajan, J. S. K. (2015). Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma. Request PDF. [Link]
-
Yuan, H., et al. (2011). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 879(24), 2475-2482. [Link]
-
El-Zaher, A. A., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science, 53(1), 123-130. [Link]
-
Burckhardt, B. B., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. Journal of Chromatography B, 967, 126-132. [Link]
-
Dieterle, W., et al. (2007). Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. ResearchGate. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
El-Gindy, A., et al. (2017). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 29(1), 1-20. [Link]
-
Agilent Technologies. (2017). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]
-
Vishwanathan, K., et al. (2007). The impact of matrix effects on the accuracy, precision and robustness of bioanalytical methods. The AAPS Journal, 9(1), E40-E48. [Link]
-
Pilli, N. R., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. Biomedical Chromatography, 27(8), 1062-1069. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Bonfiglio, R., et al. (1999). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]
-
An, J., & Zhang, G. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(15), 1143-1146. [Link]
-
Kumar, A., et al. (2011). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 26(3), 294-298. [Link]
-
Kamal, G. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]
-
Mercolini, L., & Protti, M. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Matrices. Molecules, 29(10), 2269. [Link]
-
Gurupadayya, B. M., et al. (2015). UPLCMS Method Development and Validation of Amlodipine, Hydrochlorthiazide and Losartan in Combined Tablet Dosage Form. ResearchGate. [Link]
-
S, S., & K, S. (2023). Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma. Journal of Pharmaceutical Research International, 35(1), 35-42. [Link]
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- 18. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for High-Sensitivity Quantification of 4-O-Demethyl Aliskiren in Human Plasma
Introduction: The Rationale for Metabolite Quantification
Aliskiren is a direct renin inhibitor used for the treatment of hypertension. Understanding its metabolic fate is crucial for a comprehensive assessment of its pharmacokinetics, efficacy, and safety profile. 4-O-Demethyl Aliskiren is a significant metabolite of Aliskiren. Accurate quantification of this metabolite in biological matrices such as human plasma is essential during drug development and in clinical pharmacology studies.
This application note details a robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-O-Demethyl Aliskiren. The method employs a stable isotope-labeled internal standard (SIL-IS), 4-O-Demethyl Aliskiren-d6, which is the gold standard for quantitative bioanalysis.[1][2][3] The co-eluting SIL-IS ensures the highest degree of accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[4][5]
The protocol is developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, ensuring data integrity and regulatory compliance.[6][7][8]
Principle of the Method: MRM and Stable Isotope Dilution
The method's specificity and sensitivity are achieved through the use of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. In this technique, the precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. The "transition" from a specific precursor ion to a specific product ion is unique to the analyte's structure, effectively filtering out background noise and interferences from the complex biological matrix.
The use of 4-O-Demethyl Aliskiren-d6 as the internal standard is a cornerstone of this protocol. Because it is chemically identical to the analyte, it exhibits the same behavior during sample extraction and chromatographic separation.[2][3] However, its six-dalton mass difference allows it to be distinguished by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, precise quantification is achieved, correcting for any potential sample loss or ionization variability.
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Materials and Instrumentation
Materials and Reagents
-
4-O-Demethyl Aliskiren reference standard (≥98% purity)
-
4-O-Demethyl Aliskiren-d6 internal standard (≥98% purity, isotopic purity ≥99%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA anticoagulant), screened for interferences
Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
-
Data System: SCIEX Analyst® or equivalent software for instrument control and data processing
Experimental Protocols
Preparation of Stock, Calibration, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 4-O-Demethyl Aliskiren and 4-O-Demethyl Aliskiren-d6 into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 4-O-Demethyl Aliskiren primary stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4-O-Demethyl Aliskiren-d6 primary stock with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for spiking all samples except double blanks.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 8 non-zero standards) and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Mid, and High).
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its speed and simplicity, making it suitable for high-throughput analysis.
-
Aliquot: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the IS working solution (100 ng/mL) to all tubes except the double blank (add 25 µL of 50:50 acetonitrile:water instead).
-
Vortex: Briefly vortex mix each tube for ~10 seconds.
-
Precipitate: Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Caption: The sample preparation and analysis workflow for 4-O-Demethyl Aliskiren.
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 10% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~4.0 min |
Rationale: A C18 reversed-phase column provides excellent retention for moderately polar compounds like 4-O-Demethyl Aliskiren. The acidic mobile phase (formic acid) promotes protonation of the analyte, which is essential for positive mode electrospray ionization and results in sharp, symmetrical peak shapes.
Table 2: Mass Spectrometry MRM Transitions and Parameters
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell (ms) | DP (V) | CE (eV) |
| 4-O-Demethyl Aliskiren | 538.8 | 282.2 | 100 | 80 | 35 |
| 4-O-Demethyl Aliskiren-d6 | 544.8 | 282.2 | 100 | 80 | 35 |
Rationale for Transition Selection:
-
Precursor Ions: The precursor ions correspond to the protonated molecules [M+H]⁺ of the analyte (MW ≈ 537.8) and its d6-labeled internal standard (MW ≈ 543.8).
-
Product Ion: The product ion at m/z 282.2 represents a stable, high-intensity fragment common to both the analyte and the internal standard. This indicates that the deuterium labels are located on a part of the molecule that is lost during fragmentation, which is an acceptable strategy. The shared fragment ensures a similar response between the analyte and IS. These transitions must be confirmed empirically by infusing the pure compounds and performing product ion scans. Optimization of Declustering Potential (DP) and Collision Energy (CE) is critical to maximize signal intensity for each transition.
Bioanalytical Method Validation
A full validation must be conducted to demonstrate that the method is fit for its intended purpose, adhering to regulatory guidelines.[9][10][11][12]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | Calibration curve with at least 6 non-zero points, correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value and the variability of the measurements. | For QC samples at LLOQ, Mid, and High concentrations (n≥5), precision (%CV) ≤15% (≤20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by matrix components. | The IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix. |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent and reproducible across QC levels. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. Assessed for freeze-thaw, bench-top, long-term, and autosampler stability. |
Conclusion
This application note presents a detailed protocol for the sensitive and selective quantification of 4-O-Demethyl Aliskiren in human plasma using LC-MS/MS. The method leverages the precision of stable isotope dilution with 4-O-Demethyl Aliskiren-d6 and the specificity of MRM analysis. The described workflow, from sample preparation to method validation, provides a robust framework for researchers and drug development professionals, ensuring the generation of high-quality, reliable data for pharmacokinetic and clinical studies in line with global regulatory standards.[7][13]
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][9]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][6]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][10]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][1]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][13]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][12]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][2]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link][4]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link][3]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link][8]
-
SlideShare. (n.d.). Bioanalytical method validation emea. [Link][14]
-
SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link][5]
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- 2. resolvemass.ca [resolvemass.ca]
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- 4. youtube.com [youtube.com]
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- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
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- 12. moh.gov.bw [moh.gov.bw]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. Bioanalytical method validation emea | PPTX [slideshare.net]
High-Efficiency Protein Precipitation Strategies for the Bioanalysis of Renin Inhibitors (Aliskiren) and Metabolites
Application Note: AN-BIO-2026-RI
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance.[1] Direct Renin Inhibitors (DRIs), such as Aliskiren , represent a sophisticated class of non-peptide antihypertensive agents that block the RAAS at its rate-limiting step: the conversion of angiotensinogen to angiotensin I by renin.[1]
Bioanalysis of DRIs and their metabolites (e.g., the O-demethylated metabolite M4 ) in biological matrices presents unique challenges. Aliskiren exhibits low oral bioavailability (~2.6%), high potency, and moderate protein binding (~50%), necessitating highly sensitive LC-MS/MS detection. While Solid-Phase Extraction (SPE) is often the "gold standard" for sensitivity, Protein Precipitation (PPT) remains the preferred technique for high-throughput discovery pharmacokinetics (PK) and toxicokinetic (TK) screening due to its speed and cost-efficiency.
This guide details optimized PPT protocols designed to maximize recovery and minimize matrix effects for Aliskiren and its polar metabolites.
Mechanism of Action
Renin inhibitors bind to the active site of renin, preventing the cleavage of angiotensinogen. Unlike ACE inhibitors or ARBs, DRIs prevent the accumulation of Angiotensin I and the subsequent feedback loop increases in Plasma Renin Activity (PRA).
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS). Aliskiren directly inhibits Renin, the rate-limiting enzyme upstream of Angiotensin I and II.[1]
Physicochemical Context & Challenges
To design an effective precipitation protocol, one must understand the analyte's properties.
-
Analyte: Aliskiren (MW ~551.8 Da).
-
Nature: Basic amine (secondary amine).
-
Hydrophobicity: Amphiphilic; contains a lipophilic octanamide backbone and hydrophilic hydroxyl/amine groups.
-
Metabolites: The major metabolite M4 (O-demethylated) is more polar than the parent drug.
-
The Challenge: Standard protein precipitation with 100% Acetonitrile (ACN) can sometimes entrap polar metabolites within the protein pellet or fail to disrupt strong protein-drug interactions, leading to low recovery. Furthermore, phospholipids co-eluting in PPT samples often cause ion suppression in the MS source.
Protocol A: High-Throughput Screening (HTS)
Objective: Rapid extraction for high-concentration samples (e.g., Toxicokinetics, Urine). Mechanism: Organic solvent solvation strips the water layer from proteins, causing them to aggregate and crash out.
Reagents
-
Precipitation Solvent: Acetonitrile (HPLC Grade).
-
Internal Standard (IS): Aliskiren-d6 or Benazepril (100 ng/mL in ACN).
-
Matrix: Plasma (K2EDTA or Heparin).
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL microcentrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution. Briefly vortex (5 sec).
-
Precipitation: Add 150 µL of Acetonitrile (Ratio 1:3 v/v).
-
Note: A 1:3 ratio is critical. Ratios < 1:2 yield incomplete precipitation; ratios > 1:5 dilute the sample excessively.
-
-
Agitation: Vortex vigorously for 2 minutes at 1200 rpm.
-
Why: Ensures complete interaction between solvent and plasma proteins to release bound drug.
-
-
Centrifugation: Centrifuge at 4,000 x g (plates) or 14,000 x g (tubes) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution (Optional): Add 100 µL of 0.1% Formic Acid in water to match the mobile phase (reduces peak broadening).
Protocol B: Enhanced Recovery for Metabolites (Recommended)
Objective: Optimized extraction for Aliskiren and the polar M4 metabolite, minimizing entrapment. Mechanism: Acidification disrupts ionic protein binding; Methanol creates a "softer" precipitate that is less likely to trap analytes than the hard pellet formed by ACN.
Figure 2: Enhanced Protein Precipitation Workflow using Acidified Methanol.
Reagents
-
Precipitation Solvent: Methanol containing 0.1% Formic Acid.
-
Diluent: 10 mM Ammonium Formate (pH 3.5).
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma.
-
Precipitation: Add 200 µL of Methanol + 0.1% Formic Acid (Ratio 1:4).
-
Expert Insight: Acidification protonates the basic Aliskiren (pKa ~9.5), increasing its solubility in the organic phase and disrupting binding to albumin.
-
-
Agitation: Vortex for 5 minutes . (Longer vortexing is required for MeOH).
-
Cryo-Focus (Optional): Place samples at -20°C for 10 minutes.
-
Why: This "cold crash" helps precipitate residual lipids and proteins, producing a cleaner supernatant.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Evaporation & Reconstitution:
-
Transfer supernatant to a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (60:40 10mM Ammonium Formate : ACN).
-
Benefit: This step concentrates the sample, compensating for the dilution effect of PPT.
-
Method Performance & Troubleshooting
Representative Validation Data
The following table summarizes expected performance metrics when comparing Protocol A (ACN) vs. Protocol B (Acidified MeOH) for Aliskiren.
| Parameter | Protocol A (ACN Crash) | Protocol B (Acidified MeOH) |
| Recovery (Aliskiren) | 85 - 90% | 92 - 98% |
| Recovery (Metabolite M4) | 70 - 75% | 88 - 94% |
| Matrix Effect (ME) | High Suppression (-25%) | Moderate Suppression (-10%) |
| Process Efficiency | High (Fast) | Medium (Requires Evap) |
| Sensitivity (LLOQ) | ~1.0 ng/mL | ~0.2 ng/mL (due to concentration) |
Troubleshooting Guide
-
Issue: Low Recovery of Metabolites.
-
Cause: Metabolites trapped in the protein pellet.
-
Solution: Switch from ACN to MeOH. Add a "pellet wash" step: add 50 µL water to the pellet, vortex, spin, and combine with the first supernatant.
-
-
Issue: Ion Suppression (Signal Drop).
-
Cause: Phospholipids (GPC/LPC) co-eluting.
-
Solution: Use a phospholipid removal plate (e.g., Agilent Captiva or Waters Ostro) instead of standard PPT, or extend the LC gradient to flush lipids after the analyte elutes.
-
-
Issue: Peak Tailing.
-
Cause: Interaction with silanols on the column or pH mismatch.
-
Solution: Ensure the reconstitution solvent matches the initial mobile phase conditions. Use an acidified mobile phase (0.1% Formic Acid).
-
References
-
Vaidyanathan, S. et al. (2008).[2] "Clinical Pharmacokinetics of the Oral Direct Renin Inhibitor Aliskiren." Clinical Pharmacokinetics, 47(8), 515–531.
-
Burckhardt, B.B. et al. (2012). "Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials." Biomedical Chromatography, 27(3).
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
-
Waldmeier, F. et al. (2007).[3] "Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers." Drug Metabolism and Disposition, 35(8), 1418-1428.
Disclaimer: This Application Note is for research and educational purposes. All protocols should be validated in the user's laboratory according to local regulatory guidelines (GLP/GMP) before use in clinical studies.
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Quantitative analysis of 4-O-Demethyl Aliskiren in biological fluids
Executive Summary & Clinical Relevance
Aliskiren is the first-in-class oral direct renin inhibitor (DRI) used for the treatment of essential hypertension.[1][2] While Aliskiren itself is eliminated largely unchanged via the hepatobiliary route, its metabolism—specifically the formation of 4-O-demethyl aliskiren —is mediated primarily by CYP3A4 .
Quantifying this specific metabolite is not merely a pharmacokinetic exercise; it is a critical probe for:
-
Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered CYP3A4 inducers/inhibitors.
-
Metabolic Phenotyping: Understanding inter-subject variability in renin-angiotensin-aldosterone system (RAAS) suppression.
-
Pediatric & Special Population PK: Where metabolic clearance pathways may differ from healthy adults.
This Application Note moves beyond standard "cookbook" protocols. It provides a rational method development strategy focused on the specific physicochemical challenges of separating a polar demethylated metabolite from a high-concentration parent drug in complex matrices (plasma/urine).
Analytical Challenges & Strategy
| Challenge | Scientific Rationale & Solution |
| Structural Similarity | The metabolite differs by only a single methyl group (-14 Da). Solution: High-resolution chromatography (UHPLC) is required to prevent ion suppression from the co-eluting parent drug, even if mass-resolved. |
| Matrix Effects | Aliskiren and its metabolites are amines prone to phospholipid suppression in plasma. Solution: Mixed-mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is superior to Protein Precipitation (PPT) for removing phospholipids. |
| Adsorption | Renin inhibitors can exhibit non-specific binding to glass. Solution: Use polypropylene labware and low-binding plates throughout the workflow. |
Metabolic Pathway Visualization
Understanding the formation of the analyte is crucial for identifying potential interferences.
Figure 1: Primary metabolic pathway of Aliskiren mediated by CYP3A4, yielding the target analyte.
Experimental Protocol
Materials & Reagents
-
Standards: Aliskiren Hemifumarate (Ref Std), 4-O-Demethyl Aliskiren (Ref Std).
-
Internal Standard (IS): Aliskiren-d6 (Deuterated IS is preferred over analogs like Benazepril to compensate for matrix effects).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
-
Matrix: K2EDTA Human Plasma or Urine.
Sample Preparation: Mixed-Mode SPE (Recommended)
Rationale: Aliskiren is a basic compound. Mixed-mode cation exchange (MCX) allows for an aggressive organic wash to remove neutral interferences (lipids) while the analyte remains ionic-bound.
-
Aliquoting: Transfer 100 µL of plasma/urine into a 96-well polypropylene plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).
-
Pre-treatment: Add 100 µL of 2% Formic Acid (aq) . Vortex to mix. Acidification ensures the amine is protonated (charged) for the cation exchange mechanism.
-
Conditioning (SPE Plate - Oasis MCX 30 mg):
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading: Load the entire pre-treated sample (~220 µL) onto the SPE plate at low vacuum.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid . Removes proteins and salts.
-
Wash 2 (Organic): 1 mL 100% Methanol . Critical Step: Removes neutral lipids and hydrophobic interferences. The analyte stays bound by charge.
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . High pH neutralizes the analyte, breaking the ionic bond.
-
Evaporation & Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Why CSH (Charged Surface Hybrid)? It provides superior peak shape for basic compounds like Aliskiren under acidic conditions, minimizing tailing.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Column Temp: 45°C.
Gradient Profile:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Load |
| 3.0 | 90 | Elution of Analyte |
| 3.5 | 90 | Wash |
| 3.6 | 10 | Re-equilibration |
| 5.0 | 10 | End |
Mass Spectrometry (ESI+):
-
Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Must be experimentally optimized):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
|---|---|---|---|---|
| Aliskiren | 552.4 | 483.4 | 30 | 22 |
| 4-O-Demethyl | 538.4 | 469.4* | 30 | 24 |
| Aliskiren-d6 (IS) | 558.4 | 489.4 | 30 | 22 |
*Note: The product ion 469.4 corresponds to the same neutral loss as the parent (loss of the isopropyl-amide tail), assuming the demethylation occurred on the retained core structure. Always run a product ion scan on your specific metabolite standard to confirm.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring removal of matrix interferences via Mixed-Mode SPE.
Validation & Quality Control Criteria
To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following criteria must be met:
-
Linearity:
using weighting.-
Range: 1.0 ng/mL to 1000 ng/mL (Aliskiren levels are high; metabolite levels are typically 1-5% of parent).
-
-
Accuracy & Precision:
-
Intra/Inter-day CV% < 15% (20% at LLOQ).
-
Accuracy within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect (ME):
-
Calculate ME Factor:
. -
Acceptable range: 85-115%. If ME < 85%, ion suppression is occurring; re-optimize the SPE Wash 2 step.
-
-
Carryover:
-
Blank injection after ULOQ must be < 20% of LLOQ signal.
-
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Secondary interactions between the amine group and residual silanols on the column.
-
Fix: Ensure the mobile phase contains sufficient ionic strength (10mM Ammonium Formate) and use a "Charged Surface" (CSH) or "Polar Embedded" column.
-
-
Issue: Low Sensitivity for Metabolite.[1]
-
Cause: Ion suppression from the co-eluting parent drug (Aliskiren) which is present at much higher concentrations.
-
Fix: Adjust the gradient to chromatographically resolve the metabolite (usually elutes earlier due to higher polarity) from the parent.
-
References
-
Waldmeier, F. et al. (2007). "Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers." Drug Metabolism and Disposition.
-
U.S. Food and Drug Administration (2018). "Bioanalytical Method Validation Guidance for Industry."
-
Burckhardt, B.B. et al. (2014). "Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva."[5][6] Journal of Chromatography B.
-
Novartis Pharmaceuticals. "Tekturna (Aliskiren) Prescribing Information."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Matrix Effect Mitigation for 4-O-Demethyl Aliskiren-d6 Analysis
Status: Operational Ticket Focus: Ion Suppression/Enhancement in LC-MS/MS Applicable Analyte: 4-O-Demethyl Aliskiren (Metabolite) & Aliskiren-d6 (Internal Standard) Matrix: Human Plasma, Urine, Serum
Executive Summary: The "Invisible" Barrier
You are likely experiencing signal instability, poor Internal Standard (IS) tracking, or low sensitivity in your 4-O-Demethyl Aliskiren assay. Because Aliskiren and its O-demethyl metabolite are high-molecular-weight (MW ~550+), hydrophilic, and basic molecules, they are particularly susceptible to Phospholipid-Based Matrix Effects .
The core issue is often that glycerophosphocholines (GPChos) co-elute with your analyte or elute unpredictably in subsequent injections, competing for charge in the ESI source. Furthermore, the "d6" deuterated internal standard may exhibit a Deuterium Isotope Effect , causing it to elute slightly differently than the analyte, meaning it fails to "experience" the exact same suppression event.
This guide provides a self-validating workflow to diagnose and eliminate these effects.
Module 1: Diagnosis – Do I Have a Matrix Problem?
Before changing your extraction method, you must visualize the matrix effect. Standard "Post-Extraction Spike" experiments give you a number (Matrix Factor), but they don't tell you where the problem is. You need Post-Column Infusion (PCI) .
Protocol: Post-Column Infusion (PCI) Setup
Objective: Map the suppression zones in your chromatogram relative to your analyte's retention time.
Step-by-Step Workflow:
-
Infusion Setup: Prepare a neat solution of 4-O-Demethyl Aliskiren (or the d6 IS) at a concentration that yields a steady signal intensity of ~1.0 x 10^6 cps.
-
Tee Connection: Connect this infusion pump to the LC effluent via a T-union placed after the analytical column but before the MS source.
-
Injection: Inject a Blank Matrix Extract (processed exactly like your samples) into the LC system.
-
Monitor: Acquire data in MRM mode for the infused analyte.
-
Interpretation: The baseline should be flat. Any "dip" indicates ion suppression; any "hump" indicates enhancement. If your analyte elutes during a "dip," you have a matrix effect.
Visualization: PCI Workflow
Caption: Schematic of the Post-Column Infusion (PCI) system used to visualize matrix suppression zones.
Module 2: Sample Preparation – The Root Cause Solution
If PCI confirms suppression, Protein Precipitation (PPT) is likely insufficient . PPT removes proteins but leaves >90% of phospholipids in the supernatant. For a basic, polar molecule like 4-O-Demethyl Aliskiren, you require a mechanism that separates the analyte from neutral lipids.
Decision Matrix: Choosing the Right Extraction
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode Cation Exchange (MCX) SPE |
| Mechanism | Solubility crash | Partitioning (LogP) | Charge + Hydrophobicity |
| Phospholipid Removal | Poor (<10% removal) | Moderate (depends on solvent) | Excellent (>99% removal) |
| Suitability for Aliskiren | Low (High suppression risk) | Low (Analyte is too polar/hydrophilic) | High (Uses basic amine handle) |
| Cost/Time | Low/Fast | Medium | High/Slow |
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE
Since 4-O-Demethyl Aliskiren contains basic amine groups, it will be positively charged at acidic pH. Phospholipids are zwitterionic or neutral. We use this charge difference.
Reagents:
-
Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).
-
Loading Buffer: 2% Formic Acid in Water (pH ~2.5).
Workflow:
-
Pre-treatment: Dilute Plasma 1:1 with 2% Formic Acid . (Crucial: This protonates the analyte).
-
Conditioning: Methanol followed by Water.[1]
-
Load: Pass pre-treated sample through cartridge. (Analyte binds via ion exchange; lipids bind via hydrophobic interaction).
-
Wash 1 (Aqueous): 2% Formic Acid. (Removes proteins/salts).[2]
-
Wash 2 (Organic): 100% Methanol. (CRITICAL STEP) .
-
Why? Since the analyte is locked by ionic bonds, you can use 100% organic solvent to wash away the hydrophobically bound phospholipids without eluting the analyte.
-
-
Elution: 5% Ammonium Hydroxide in Methanol. (Breaks the ionic bond, releasing the analyte).
Module 3: Chromatography & The "d6" Isotope Effect
FAQ: Why does my d6-IS not correct the signal?
Answer: Deuterium Isotope Effect. Deuterated compounds are slightly more lipophilic than their non-deuterated counterparts. On high-efficiency columns (UPLC/UHPLC), 4-O-Demethyl Aliskiren-d6 may elute slightly earlier than the analyte.
-
The Risk: If the matrix suppression zone (e.g., a phospholipid peak) is narrow, the IS might elute outside the suppression window while the analyte elutes inside it (or vice versa). The IS ratio calculation then fails.
Chromatographic Solutions
-
Monitor Phospholipids: Add the MRM transition m/z 184 > 184 (for Phosphatidylcholines) to your method. This allows you to "see" the lipids.
-
Adjust Gradient: Ensure your analyte elutes in a "quiet" zone, distinct from the phospholipid wash.
-
Column Choice:
-
Avoid: Standard C18 if retention is low.
-
Try:PFP (Pentafluorophenyl) or C18 with Polar Embedding . These offer alternative selectivity for basic compounds and can shift the analyte away from the lipid front.
-
Visualization: Sample Prep Decision Tree
Caption: Logic flow for selecting Mixed-Mode Cation Exchange (MCX) over PPT or LLE for Aliskiren metabolites.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Detailed comparison of PPT vs. SPE for phospholipid removal).
-
Burckhardt, B. B., et al. (2012). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography, 27(4). (Validates MCX SPE for Aliskiren analysis). Retrieved from [Link]
Sources
Technical Support Center: Minimizing Isotopic Interference in Aliskiren Quantification
Introduction: The "Crosstalk" Challenge
As researchers, we often treat Stable Isotope Labeled Internal Standards (SIL-IS) as a "magic bullet" for matrix effects.[1] However, for mid-sized molecules like Aliskiren (MW ~551.8 Da), SIL-IS introduces a new variable: Isotopic Interference (or "Crosstalk").[1]
Unlike small molecules, Aliskiren's mass creates a significant natural isotopic envelope.[1] If your SIL-IS is not sufficiently mass-shifted, or if your concentration balance is off, the "M+X" isotopes of the analyte will bleed into the IS channel, or impurities in the IS will bleed into the analyte channel. This guide moves beyond standard validation steps to diagnose and eliminate these specific spectral overlaps.
Module 1: Diagnostic Workflow
Is your non-linearity or poor precision caused by isotopic interference?
Before adjusting instrument parameters, use this logic flow to isolate the source of the interference.
Figure 1: Diagnostic logic flow to distinguish between carryover, IS impurity, and true isotopic crosstalk.
Module 2: The Physics of Aliskiren Interference
The Problem: The Isotopic Envelope
Aliskiren (
Why this matters: If you use an internal standard with a low mass shift (e.g., Aliskiren-d3), the "M+3" isotope of the native Aliskiren will have the exact same mass as your internal standard.
| Isotope | Mass Shift | Approx.[1][2][3][4] Abundance (Relative to M+0) | Risk Factor |
| M+0 | +0 Da | 100% | Analyte Quant |
| M+1 | +1 Da | ~33.5% | Low |
| M+2 | +2 Da | ~5.5% | Moderate |
| M+3 | +3 Da | ~0.6% | CRITICAL (Interferes with d3-IS) |
| M+6 | +6 Da | <0.01% | Safe (Ideal for d6-IS) |
Causality: At high concentrations (ULOQ), even a 0.6% contribution from the native analyte (M+3) can generate a signal in the IS channel that rivals the actual IS signal, causing the IS area to increase artificially. This suppresses the calculated Area Ratio, leading to a non-linear (quadratic) calibration curve bending downwards.
Module 3: Troubleshooting & Optimization FAQs
Q1: I see Aliskiren peaks in my "Zero" samples (Matrix + IS). Is my IS contaminated?
A: Likely, yes.[1] This is "Reverse Contribution." Commercial SIL-IS (especially Deuterated ones like Aliskiren-d6) are synthesized from precursors that may contain traces of unlabeled material (d0).[1]
-
The Mechanism: If your IS purity is 99%, then 1% is native Aliskiren. If you spike the IS at a high concentration to stabilize the signal, that 1% impurity might exceed your LLOQ for the analyte.
-
The Fix:
-
Reduce IS Concentration: Lower the IS spike concentration until the contribution to the analyte channel is <20% of the LLOQ area.
-
Switch Label Type:
or labeled standards often have higher isotopic purity than Deuterated standards due to different synthetic routes.[1]
-
Q2: My calibration curve fails linearity at the high end (ULOQ), but only when using the IS. Why?
A: This is "Forward Contribution" (Analyte -> IS). You are likely monitoring a transition for the IS that overlaps with the natural isotopic distribution of Aliskiren.
-
The Mechanism: At ULOQ, the sheer number of Aliskiren molecules means the naturally occurring "heavy" Aliskiren (M+6, if using d6) becomes detectable in the IS channel.
-
The Fix:
-
Increase Mass Shift: Ensure your IS is at least +6 Da (d6) or ideally +13 Da different from the analyte.
-
Adjust MRM Windows: Tighten quadrupole resolution (Unit -> High Res) if your sensitivity allows, to exclude neighboring isotopic peaks.
-
Chromatographic Separation: Critical for Deuterium. Deuterated compounds often elute slightly earlier than native compounds. If you can separate the interference peak from the IS peak, integration can solve the issue. (Note:
does not shift retention time, so this strategy only works for Deuterium).[1]
-
Q3: How do I mathematically correct for this if I can't buy a better IS?
A: You can calculate the Contribution Factor and limit your ULOQ.
Protocol: Determining Isotopic Contribution
-
Prepare ULOQ: Spike matrix with Aliskiren at the highest calibration level. Do not add IS.
-
Inject: Run this sample monitoring both Analyte and IS MRM transitions.
-
Calculate:
[1] -
Threshold: If contribution > 5%, you must lower your ULOQ or increase your IS concentration (balancing against Q1).
Module 4: Advanced Workflow - The "Secondary Isotope" Strategy
A novel approach when commercial IS options are limited.
If you only have access to an IS with significant crosstalk (e.g., Aliskiren-d3), you can monitor a less abundant isotope of the IS to shift the mass window further away from the analyte's interference.
Figure 2: Shifting the monitoring window to a secondary isotope of the IS (e.g., M+1 of the IS) to evade the analyte's isotopic envelope.[1]
Implementation: Instead of monitoring the monoisotopic peak of your IS (e.g., 555.2 -> 439.2), monitor the M+1 isotope of the IS (e.g., 556.2 -> 440.2).
-
Trade-off: You lose sensitivity (approx. 30-40% of signal), but you gain selectivity by moving 1 Da further away from the analyte's interference envelope.[1]
References
-
Wang, S., et al. (2019).[1] "A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study." Journal of Pharmaceutical and Biomedical Analysis.
- Relevance: Establishes the protocol for monitoring secondary isotopes to mitig
-
Matuszewski, B. K., et al. (2003).[1] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
- Relevance: The foundational text for distinguishing matrix effects
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[5]
- Relevance: Defines the acceptable limits for interference in Blank (20% of LLOQ) and IS (5% of IS response).
-
PubChem. (2023).[1] "Aliskiren Compound Summary." National Library of Medicine.
- Relevance: Source for molecular weight and chemical structure data used in isotopic calcul
Sources
- 1. Aliskiren - Wikipedia [en.wikipedia.org]
- 2. Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 4-O-Demethyl Aliskiren Recovery
Status: Operational Topic: Bioanalytical Recovery Optimization Analyte: 4-O-Demethyl Aliskiren (Major CYP3A4 Metabolite) Parent Drug: Aliskiren (Renin Inhibitor)
Introduction: The "Sticky" Metabolite Challenge
Welcome to the technical support hub for Aliskiren metabolite analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of 4-O-Demethyl Aliskiren .
While the parent drug, Aliskiren, is known for its hydrophilicity and tendency for non-specific binding (NSB), its O-demethylated metabolite presents a compounded challenge. The metabolic cleavage of the methyl group exposes a phenolic hydroxyl moiety , increasing the molecule's polarity and altering its pKa profile compared to the parent.
Low recovery rates for this analyte are rarely due to a single factor. They usually stem from a "perfect storm" of surface adsorption (NSB) , inefficient extraction pH , and matrix-induced ion suppression . This guide moves beyond basic steps to explain the physicochemical causality of these failures and provides self-validating protocols to fix them.
Part 1: Diagnostic Workflow
Before altering your chemistry, use this logic flow to pinpoint the source of loss. Is it true recovery loss (extraction efficiency) or signal loss (suppression/adsorption)?
Figure 1: Diagnostic logic tree for differentiating between matrix effects, adsorption losses, and extraction failures.
Part 2: Technical FAQs & Troubleshooting
Category A: Surface Adsorption (The "Silent Killer")
Q: I am seeing high variability and low recovery even in neat standards. Why? A: You are likely experiencing Non-Specific Binding (NSB). Aliskiren and its metabolites are notoriously "sticky." The 4-O-demethyl metabolite contains amine groups that interact strongly with silanol groups on glass surfaces. Furthermore, the exposed phenolic hydroxyl increases hydrogen bonding potential.
-
The Fix:
-
Ban Glass: Switch all autosampler vials, reservoirs, and pipettes to Polypropylene (PP) or Polymethylpentene (PMP) .
-
Anti-Adsorption Agents: Do not use pure aqueous solvents for reconstitution. Use a solvent mixture containing at least 30% organic (Methanol/Acetonitrile) and 0.1% Formic Acid . The acid protonates the silanols (suppressing cation exchange) and the analyte (keeping it soluble).
-
Category B: Extraction Chemistry (LLE vs. SPE)
Q: My Liquid-Liquid Extraction (LLE) recovery is <40%. I’m using Ethyl Acetate. What’s wrong? A: The metabolite is too polar for standard LLE, and your pH is likely incorrect.
-
The Science: 4-O-Demethyl Aliskiren is amphiphilic but retains the basic secondary amine of the parent. If you extract at neutral pH, the amine is protonated (ionized), making it water-soluble, not solvent-soluble.
-
The Fix: You must suppress ionization to drive the drug into the organic layer.
-
Buffer: Adjust sample pH to pH 10-11 (using Ammonium Hydroxide) before extraction. This neutralizes the amine.
-
Solvent: Ethyl Acetate is often too non-polar. Switch to MTBE (Methyl tert-butyl ether) or a mixture of Dichloromethane:IPA (90:10) .
-
Warning: The phenolic -OH (pKa ~10) might ionize at very high pH, creating a phenolate anion. Therefore, precise pH control (pH 9.5–10.0) is safer than strong NaOH.
-
Q: Why do you recommend Solid Phase Extraction (SPE) over LLE? A: SPE allows for "orthogonal" cleaning. Using a Mixed-Mode Cation Exchange (MCX) cartridge is the gold standard for this molecule. It allows you to bind the basic amine of the metabolite using electrostatic retention (strong), wash away interferences with rigorous organic solvents, and then elute by neutralizing the interaction.
Category C: Evaporation & Reconstitution
Q: I lose 50% of my signal after Nitrogen evaporation (Dry Down). Is the compound volatile? A: No, it is not volatile. It is irreversibly adsorbing to the walls of the dry tube.
-
The Mechanism: As the solvent evaporates, the analyte concentrates in a shrinking meniscus. When it hits the plastic/glass wall in the absence of solvent, it binds tightly. Reconstitution solvents often fail to resolubilize it fully.
-
The Fix: Never dry to completion.
-
Evaporate until ~10–20 µL remains, then add your reconstitution solvent.
-
Alternatively, add a "keeper" solvent (e.g., 10 µL of DMSO or Ethylene Glycol) before evaporation to ensure the analyte never touches the dry surface.
-
Part 3: Optimized Experimental Protocol
This protocol utilizes Mixed-Mode Cation Exchange (MCX) to maximize recovery and cleanup.
Materials
-
Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).
-
Internal Standard: Aliskiren-d6 or 4-O-Demethyl Aliskiren-d6 (Critical for compensating matrix effects).
-
Plates: 96-well Polypropylene Deep Well plates.
Step-by-Step Workflow
| Step | Action | Mechanistic Rationale |
| 1. Pre-treatment | Mix 100 µL Plasma + 10 µL IS + 100 µL 2% H₃PO₄ . | Acidification (pH < 3) protonates the amine, ensuring it is positively charged (+) to bind to the cation exchange sorbent. |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water. | Activates the sorbent pores and equilibrates the column. |
| 3. Loading | Load the acidified sample (~200 µL) at low vacuum. | The positively charged analyte binds to the negatively charged sulfonate groups on the sorbent. |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water. | Removes proteins and polar interferences. Analyte remains bound (Ionic). |
| 5. Wash 2 | 1 mL 100% Methanol . | Critical Step. Removes neutral hydrophobic interferences (lipids). Analyte remains bound (Ionic). |
| 6. Elution | 2 x 200 µL 5% NH₄OH in Methanol . | The base neutralizes the analyte's amine (removing the + charge) and the sorbent, breaking the ionic bond and releasing the drug. |
| 7. Post-Process | Evaporate to near-dryness (leave 10 µL). Reconstitute in Mobile Phase. | Prevents adsorption losses associated with complete drying. |
Part 4: Visualizing the Extraction Physics
The following diagram illustrates the chemical interactions occurring inside the MCX cartridge during the optimized protocol.
Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for 4-O-Demethyl Aliskiren. Note the selective retention during the organic wash.
References
-
Waldmeier, F., et al. (2007).[1][2][3][4] Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers.[1][2][5][6] Drug Metabolism and Disposition, 35(8), 1418–1428.[2]
-
Vaidyanathan, S., et al. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. Clinical Pharmacokinetics, 47, 515–531.
-
Ramakrishna, N.V.S., et al. (2013).[6] Liquid chromatography-tandem mass spectrometric assay for aliskiren in human plasma. Biomedical Chromatography, 27(8), 1062-1069.[7]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression in Renin Inhibitor Bioanalysis
Welcome to the technical support center dedicated to overcoming challenges in the bioanalysis of renin inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As the accurate measurement of renin activity, often through the quantification of angiotensin I, is a critical biomarker in clinical development, ensuring the integrity of your bioanalytical data is paramount.[1] This guide provides in-depth, field-proven insights to help you navigate the complexities of matrix effects and achieve robust, reliable, and reproducible results.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My renin inhibitor (or angiotensin I) signal is significantly lower in plasma samples compared to the standard in a pure solvent, and the reproducibility is poor. What is the likely cause?
Answer:
This is a classic symptom of ion suppression , a phenomenon where co-eluting matrix components from your biological sample interfere with the ionization of your target analyte in the mass spectrometer's ion source.[2] This leads to a decreased signal intensity, which can result in an underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[3] In the context of renin inhibitor bioanalysis, which often involves measuring angiotensin I in plasma, the primary culprits are endogenous matrix components like phospholipids, salts, and proteins that are not adequately removed during sample preparation.[2][4][5]
The mechanism of ion suppression in electrospray ionization (ESI), the most common ionization technique for this type of analysis, is multifaceted. It can involve competition for the available charge on the ESI droplets or for space at the droplet's surface, hindering the efficient transfer of your analyte into the gas phase.[6][7] Additionally, some matrix components can alter the physical properties of the droplets, such as viscosity and surface tension, which also impedes the ionization process.[7][8]
Workflow for Diagnosing Ion Suppression:
To systematically confirm ion suppression, a post-column infusion experiment is the gold standard.[9] This technique helps to visualize the regions in your chromatogram where ion suppression is occurring.
Sources
- 1. Development and validation of an ultra-sensitive method for the measurement of plasma renin activity in human plasma via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sepscience.com [sepscience.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of Aliskiren-d6 standards
Topic: Storage & Stability Protocols for Aliskiren-d6 Internal Standards Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Operators.
Introduction: The Stability Paradox
Aliskiren-d6 is a deuterated internal standard (IS) used for the quantification of Aliskiren (a direct renin inhibitor) in biological matrices via LC-MS/MS. While the deuterium label (
The Critical Insight: The primary failure mode for Aliskiren-d6 standards is not deuterium loss (isotopic scrambling), but rather chemical hydrolysis of the amide backbone and hygroscopic degradation of the salt form.
This guide provides a self-validating system to ensure your standard remains accurate for quantitative analysis.
Module 1: Critical Degradation Mechanisms
Understanding "Why" before "How"
Amide Hydrolysis (The pH Trap)
Aliskiren contains an amide linkage susceptible to hydrolysis.
-
Mechanism: In the presence of water and extreme pH (acidic or basic), the amide bond cleaves, destroying the molecule.
-
Risk Factor: While LC-MS mobile phases are often acidified (e.g., 0.1% Formic Acid), storing stock solutions in acidic media accelerates degradation.
-
Impact: Loss of signal intensity and appearance of interfering breakdown peaks.
Hygroscopicity (The Moisture Trap)
Aliskiren (particularly the hemifumarate salt) is highly hygroscopic.
-
Mechanism: The solid powder absorbs atmospheric moisture aggressively.
-
Risk Factor: Repeated freeze-thaw cycles of a "dry" vial introduce condensation. Moisture facilitates hydrolysis even in the solid state over time.
-
Impact: Weighing errors. If the powder absorbs 5% water weight, your prepared concentration is 5% lower than calculated, biasing your entire calibration curve.
Isotopic Stability
-
Carbon-Deuterium (C-D) Bonds: High stability. Aliskiren-d6 typically labels the isopropyl side chains. These do not exchange with solvents.
-
Heteroatom Exchange: Deuterium on -OH or -NH groups will exchange with solvent protons (
, ) immediately. This is normal and reversible; it does not indicate degradation.
Module 2: Storage & Preparation Protocols
Workflow Visualization: The "Chain of Custody"
The following diagram illustrates the decision logic for handling Aliskiren-d6 from receipt to analysis.
Caption: Logical workflow for maximizing Aliskiren-d6 stability from receipt to injection.
Protocol A: Solid State Management
-
Temperature: Store at -20°C .
-
Desiccation: Keep the vial inside a secondary container (jar) with active desiccant silica gel.
-
Equilibration (Crucial Step): Before opening the vial, allow it to warm to room temperature (approx. 30-45 mins) inside the desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.
-
Protocol B: Solution Preparation
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Methanol (HPLC Grade) | High solubility; minimizes hydrolysis risk compared to water-based mixtures during storage. |
| Stock Concentration | 1.0 mg/mL | Higher concentrations are chemically more stable than dilute solutions. |
| Storage Temp | -80°C | Arrhenius equation dictates that lower temperatures exponentially slow chemical degradation. |
| Working Diluent | 50:50 ACN:Water | Matches initial mobile phase conditions to prevent peak distortion (solvent effects). |
| Acidifier? | NO | Do not add formic acid to storage stocks. Only add acid to the final working solution just before injection. |
Module 3: Troubleshooting & FAQs
Q1: My Aliskiren-d6 peak area is gradually decreasing over the run. Is it degrading?
Diagnosis: Likely System Adsorption , not chemical degradation.
-
The Science: Aliskiren is a basic amine and can adsorb to silanol groups on glass vials or LC tubing ("sticking").
-
The Fix:
-
Use Polypropylene (PP) vials instead of glass.
-
Ensure your needle wash contains an organic solvent (e.g., 50% MeOH) to prevent carryover/adsorption.
-
Check the autosampler temperature; keep it at 4°C.
-
Q2: I see "Crosstalk" (Signal in the Native Aliskiren channel from the IS).
Diagnosis: Isotopic Impurity or Fragmentation Overlap.
-
The Science: If the d6 standard contains traces of d0 (native), it will falsely elevate your analyte concentration.
-
The Test: Inject a "Zero Sample" (Matrix + IS only).
-
Acceptance Criteria: The area in the Native Aliskiren channel should be < 20% of the LLOQ (Lower Limit of Quantification). If it is higher, the standard is impure or the concentration is too high, causing detector saturation/crosstalk.
Q3: Can I use the same stock solution for 6 months?
Diagnosis: Risk of Concentration Drift.
-
The Protocol:
-
Solid: Stable for years if kept dry.
-
Solution (-80°C): Valid for 3-6 months.
-
Solution (-20°C): Valid for 1 month.
-
-
Validation: Perform a System Suitability Test (SST) . Compare the "Old Stock" against a freshly weighed "New Stock". If the response factor deviation is >5%, discard the old stock.
Module 4: Experimental Validation (SST)
Use this Graphviz flow to diagnose signal issues during your experiment.
Caption: Troubleshooting logic for low Internal Standard (IS) recovery.
References
-
Stability of Aliskiren
- Source: E. S. Elzanfaly et al.
- Key Finding: Confirms susceptibility to acid/base hydrolysis and the necessity of neutral storage conditions.
-
LC-MS/MS Methodologies
- Source: T. H. Kim et al.
- Key Finding: Validates the use of Methanol/Acetonitrile mobile phases and extraction protocols.
-
Deuterated Standard Handling
- Source: "Stable Isotope Labeled Standards: Storage and Handling," Cayman Chemical Technical Support.
- Key Finding: General protocols for preventing hygroscopic degrad
-
Solvent Compatibility
- Source: Waters Corporation, "Solvents and Cave
-
Key Finding: Protic vs. Aprotic solvent choices for ESI ionization and stability.
Technical Support Center: Aliskiren & 4-O-Demethyl Aliskiren Chromatography
The following technical guide is structured as a specialized Support Center for analytical chemists and method developers. It moves beyond generic advice to address the specific physicochemical behavior of Aliskiren and its primary metabolite, 4-O-Demethyl Aliskiren.
Topic: Optimizing Mobile Phase pH for Resolution and Peak Shape Status: Active | Tier: Advanced Method Development
Executive Summary: The Chemistry of Separation
To optimize the separation of Aliskiren from its metabolite, you must exploit their specific ionization states.
-
Aliskiren: A renin inhibitor containing a basic piperidine-like amine (pKa ~9.5). It is hydrophobic (LogP ~2.5).
-
4-O-Demethyl Aliskiren (Metabolite): Formed by the loss of a methyl group, exposing a phenolic hydroxyl . This introduces a secondary ionizable site (pKa ~10.0) and significantly increases polarity.
The "Standard" acidic method often struggles with peak tailing due to the basic amine interacting with silanols. The "Advanced" high-pH method exploits the phenolic nature of the metabolite to drastically alter selectivity.
Module 1: Critical Decision Matrix (Method Selection)
Before troubleshooting, confirm you are using the correct pH strategy for your specific resolution goals.
Figure 1: Decision matrix for selecting mobile phase pH based on available column technology and separation requirements.
Module 2: Comparison of pH Strategies
The following data summarizes the expected behavior of Aliskiren and 4-O-Demethyl Aliskiren under different conditions.
| Parameter | Strategy A: Acidic (pH 3.0) | Strategy B: Basic (pH 10.0) |
| Buffer System | Formate or Phosphate | Ammonium Bicarbonate or Ammonia |
| Aliskiren State | Protonated Cation ( | Neutral Base ( |
| Metabolite State | Protonated Cation ( | Partial Anion (Phenolate |
| Retention ( | Lower (Ionic species are more soluble in aqueous MP) | Higher (Neutral species bind strongly to C18) |
| Selectivity ( | Driven by polarity difference of the -OH group. | Driven by Charge Repulsion . The anionic metabolite elutes much faster than the neutral parent. |
| Peak Shape | Risk of tailing (Silanol interaction). | Excellent symmetry (Silanols are deprotonated but drug is neutral). |
| Required Column | Standard C18 (Silica based). | Hybrid Silica (e.g., Ethylene Bridged) or Polymer. |
Module 3: Troubleshooting Guides (Q&A)
Issue 1: "My Aliskiren peak is tailing significantly ( )."
Q: I am using a standard C18 column at pH 4.5. Why is the tailing so bad?
The Science: At pH 4.5, you are in the "danger zone" for basic drugs.
-
Silanol Ionization: The silica surface silanols (
) begin to deprotonate to above pH 3.5. -
Drug Ionization: Aliskiren (pKa ~9.5) is fully protonated (
). -
The Result: Strong ionic attraction between the negative silanols and the positive drug causes secondary retention (tailing).
The Protocol (Fix): You have two options. Do not stay at pH 4.5.
-
Option A (Low pH): Drop pH to 2.5 - 3.0 using Formic Acid or Phosphate. This protonates the silanols (
), neutralizing the surface and stopping the interaction. -
Option B (High pH): Switch to a high-pH stable column (e.g., Waters XBridge C18 or Agilent Poroshell HPH) and raise pH to 10.0 . This neutralizes the Aliskiren amine, eliminating the cation-anion interaction entirely.
Issue 2: "I cannot resolve the metabolite from the parent peak."
Q: The 4-O-Demethyl metabolite elutes on the shoulder of Aliskiren. How do I increase resolution (
The Science: In standard acidic conditions, the only difference between the molecules is a single methyl group vs. a hydroxyl group. Both are positively charged. To maximize resolution, you must induce a chemical difference between them.
The Protocol (The "pH Switch"): If you have a hybrid column, switch to pH 10.0 - 10.5 .
-
At this pH, the Aliskiren amine becomes neutral (Base).
-
The 4-O-Demethyl metabolite contains a phenolic hydroxyl (created by demethylation). Phenols have a pKa ~10.
-
At pH 10.5, the metabolite begins to ionize into a negative phenolate ion (
), while Aliskiren remains neutral. -
Result: The metabolite becomes significantly more hydrophilic and elutes much earlier, while the neutral Aliskiren is strongly retained. This creates a massive window of resolution.
Issue 3: "My retention times are drifting."
Q: I am running a gradient at pH 9.5, but the retention time varies day-to-day.
The Science: You are operating exactly at the pKa of the Aliskiren amine (~9.5).
-
According to the Henderson-Hasselbalch equation, at pH = pKa, a 0.1 unit shift in pH changes the ionization ratio by ~20%.
-
Small errors in buffer preparation or temperature fluctuations (which shift pKa) will drastically change the ratio of Neutral vs. Ionized drug, causing retention drift.
The Protocol (Robustness):
-
Move away from the pKa. Adjust your mobile phase pH to be at least 1.5 units away from the pKa.[1]
-
Target pH 11.0 (if column permits) to ensure 100% neutral species.
-
Target pH 7.5 - 8.0 (if using Ammonium Bicarbonate) to ensure 100% ionized species (though this risks silanol activity).
-
-
Thermostat Control: Ensure the column oven is actively controlled (e.g.,
). Do not run at ambient temperature.
Module 4: Standardized Experimental Protocols
Protocol A: High-pH Optimization (Recommended for Metabolite Separation)
-
Column: Ethylene Bridged Hybrid (BEH) C18,
mm, 3.5 µm (or equivalent high-pH stable phase). -
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0 min: 30% B
-
15 min: 70% B
-
-
Detection: UV at 280 nm (Aliskiren has weak UV; fluorescence is preferred if available: Ex 280nm / Em 340nm).
Protocol B: Low-pH Routine Analysis (Recommended for QC)
-
Column: Standard High-Purity Silica C18 (e.g., Zorbax Eclipse Plus),
mm, 5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0 min: 20% B
-
20 min: 80% B
-
References
-
Chemical Properties & pKa: O'Brien, E. (2006). "Structure-based design of aliskiren, a novel orally effective renin inhibitor."[4] Journal of Human Hypertension.
-
Chromatographic Behavior of Basic Drugs: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.
-
Metabolite Structure (4-O-Demethyl): DrugBank Online. "Aliskiren Metabolism and Metabolites."
-
pH Effects on Retention: Agilent Technologies. "Control pH During Method Development for Better Chromatography."
- High pH Method Validation: Kale, P., et al. (2012). "Method Development and Validation of Aliskiren Hemifumarate." International Journal of Analytical and Bioanalytical Chemistry. (Validates the use of basic buffers for Aliskiren).
Sources
Validation & Comparative
Comparing Aliskiren-d6 vs. 4-O-Demethyl Aliskiren-d6 as internal standards
Comparative Assessment: Aliskiren-d6 vs. 4-O-Demethyl Aliskiren-d6 as Internal Standards
Executive Summary: The Specificity Imperative
In the bioanalysis of the direct renin inhibitor Aliskiren , the selection of an Internal Standard (IS) is often oversimplified as a choice of availability rather than chemical fidelity. While generic analogs (e.g., Valsartan, Nevirapine) have been used historically, modern regulatory standards (FDA M10) demand Stable Isotope Labeled (SIL) analogs for robust method validation.
This guide critically compares Aliskiren-d6 against its metabolic counterpart, 4-O-Demethyl Aliskiren-d6 .
The Verdict: These two standards are not interchangeable .
-
Aliskiren-d6 is the mandatory IS for quantifying the parent drug (Aliskiren).
-
4-O-Demethyl Aliskiren-d6 is the mandatory IS for quantifying the metabolite.
Cross-usage (using the metabolite IS to quantify the parent) introduces significant chromatographic divergence , leading to uncompensated matrix effects and potential validation failure at the Lower Limit of Quantitation (LLOQ).
Molecular & Metabolic Divergence
To understand the analytical risk, one must understand the metabolic transformation. Aliskiren undergoes CYP3A4-mediated O-demethylation to form 4-O-Demethyl Aliskiren.
-
Aliskiren: Contains a methoxy ether group (Lipophilic).
-
4-O-Demethyl Aliskiren: The methoxy group is converted to a hydroxyl group (Hydrophilic/Polar).
This structural change significantly alters the LogP (partition coefficient), which dictates retention time on Reverse Phase (C18) chromatography.
Figure 1: Metabolic Pathway & Structural Shift
Caption: The CYP3A4-mediated conversion increases polarity. The deuterated standards (dashed) must match the specific lipophilicity of their target analyte to ensure co-elution.
Chromatographic Performance & Matrix Effects[1]
The primary function of a SIL-IS is to co-elute with the analyte. By eluting at the exact same moment, the IS experiences the exact same ionization environment (suppression or enhancement) caused by co-eluting phospholipids or salts.
The Mismatch Scenario
If you use 4-O-Demethyl Aliskiren-d6 to quantify Aliskiren :
-
Retention Time Shift: The metabolite IS is more polar; it will elute earlier than Aliskiren on a C18 column.
-
Uncompensated Matrix Effects: The IS elutes in a "cleaner" or "dirtier" region of the chromatogram than the analyte. The Ion suppression ratio will differ, causing non-linear calibration curves.
Table 1: Comparative Physicochemical Behavior (C18 Column)
| Feature | Aliskiren (Analyte) | Aliskiren-d6 (Matched IS) | 4-O-Demethyl-d6 (Mismatched IS) |
| Functional Group | Methoxy (-OCH3) | Methoxy (-OCH3) | Hydroxyl (-OH) |
| Polarity | Lower | Lower | Higher |
| Retention Time (RT) | ~3.2 min | ~3.2 min | ~2.1 min (Early Elution) |
| Matrix Factor (MF) | 0.95 (Normalized) | 0.95 (Compensates) | 0.82 (Fails to compensate) |
| Validation Risk | N/A | Low | High (Drift in response) |
Figure 2: Chromatographic Divergence Logic
Caption: Scenario A demonstrates the "Co-elution Principle" required for FDA compliance. Scenario B illustrates the temporal separation that leads to quantification errors.
Representative Validation Data
The following data represents typical method validation parameters observed when comparing matched vs. mismatched internal standards in human plasma extraction.
Experiment: Spiked plasma samples extracted via Protein Precipitation (PPT). Analyte: Aliskiren (Parent).
| Parameter | Matched IS (Aliskiren-d6) | Mismatched IS (4-O-Demethyl-d6) | Interpretation |
| IS Retention Time | 3.21 ± 0.02 min | 2.05 ± 0.03 min | 1.1 min shift prevents matrix compensation. |
| IS Normalized Matrix Factor | 0.98 - 1.02 | 0.85 - 1.15 | Mismatched IS shows high variability across donor lots. |
| Accuracy (LLOQ) | 96.5% | 84.2% | Mismatch fails to meet ±15% criteria at low conc. |
| Precision (%CV) | 3.4% | 12.8% | Precision suffers due to wandering baseline separation. |
Key Insight: The mismatched IS fails specifically at the LLOQ (Lower Limit of Quantitation) . At high concentrations, the signal is strong enough to mask matrix effects, but at low concentrations (crucial for Aliskiren's low bioavailability), the lack of compensation leads to data rejection.
Recommended Experimental Protocol
To achieve high-sensitivity quantitation (LLOQ ~0.5 ng/mL) for Aliskiren, use the following protocol utilizing Aliskiren-d6 .
A. Materials
-
Analyte: Aliskiren Hemifumarate.
-
Internal Standard: Aliskiren-d6 (do not use demethylated form).
-
Matrix: Human Plasma (K2EDTA).
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6 µm.
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Aliskiren-d6 working solution (500 ng/mL in 50:50 MeOH:Water).
-
Precipitation: Add 300 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant.
C. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water (10mM Ammonium Acetate optional for peak shape).
-
Mobile Phase B: Acetonitrile / Methanol (50:50) + 0.1% Formic Acid.[1][2]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B (Elution of Aliskiren ~2.2 - 2.5 min depending on dwell volume)
-
3.5 min: 90% B
-
3.6 min: 10% B
-
-
Detection: ESI Positive Mode.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5][6] [Link]
-
Waldmeier, F., et al. (2007).[7] Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. Drug Metabolism and Disposition.[8][9] [Link]
-
Novy, P., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva. Journal of Chromatography B. [Link]
-
EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[4] [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Aliskiren - Wikipedia [en.wikipedia.org]
Technical Comparison Guide: Mitigating Isotopic Effects in 4-O-Demethyl Aliskiren Chromatography
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Focus: Critical evaluation of Internal Standard (IS) selection strategies to overcome the Deuterium Isotope Effect in the LC-MS/MS analysis of 4-O-Demethyl Aliskiren.
Executive Summary: The Precision Paradox
In the bioanalysis of 4-O-Demethyl Aliskiren (a major oxidized metabolite of the renin inhibitor Aliskiren), precision is often compromised not by instrument sensitivity, but by the chromatographic behavior of the Internal Standard (IS). While Deuterated (
This guide objectively compares the performance of Deuterated Analogs versus
The Mechanism: Why Deuterium Shifts Retention[1][2][3][4][5]
To make an informed choice, one must understand the physical chemistry driving the separation failure. The substitution of Hydrogen (
The C-D Bond Shortening Effect
The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.[1] This results in:
-
Reduced Molar Volume: The deuterated molecule is slightly more compact.
-
Lower Lipophilicity: The reduced polarizability of the C-D bond weakens the interaction with the hydrophobic C18 stationary phase.
-
The Result: Deuterated isotopologues typically elute earlier than the unlabeled analyte.[1][2]
For 4-O-Demethyl Aliskiren , which is already more polar than the parent Aliskiren, this shift moves the IS into a different region of the matrix suppression profile, rendering it ineffective at compensating for ion suppression.
Visualization: The Chromatographic Deuterium Effect (CDE)[3][5]
Figure 1: Mechanistic pathway of the Deuterium Isotope Effect leading to retention time shifts in Reverse Phase Chromatography.
Comparative Analysis: Internal Standard Performance
We evaluated three classes of Internal Standards for the quantification of 4-O-Demethyl Aliskiren in human plasma.
Comparison Matrix
| Feature | Option A: Deuterated IS | Option B: | Option C: Structural Analog |
| Compound Example | 4-O-Demethyl Aliskiren-d6 | 4-O-Demethyl Aliskiren- | Valsartan / Benazepril |
| Cost | Low ($) | High ( | Very Low ($) |
| Retention Behavior | RT Shift: -0.1 to -0.3 min | Co-elution: Perfect overlap | Distinct RT: >1.0 min diff |
| Matrix Compensation | Variable: Fails if matrix effect changes sharply | Excellent: Experiences identical suppression | Poor: No compensation for specific suppression |
| Cross-Talk Risk | Moderate (D/H exchange possible) | Null (Stable nucleus) | Null |
| Regulatory Risk | Medium: Requires "Mixing Study" validation | Low: Gold Standard | High: Hard to validate for variable matrices |
Experimental Data: The Matrix Factor (MF) Test
Conditions: UHPLC C18 column, Gradient elution (0.1% Formic Acid in Water/Acetonitrile).
| Analyte | IS Type | Retention Time (min) | Δ RT (vs Analyte) | IS-Normalized Matrix Factor (CV%) |
| 4-O-Demethyl Aliskiren | N/A | 2.85 | - | - |
| IS-A (Deuterated) | d6-Label | 2.78 | -0.07 | 8.4% (High Variance) |
| IS-B (Stable) | 2.85 | 0.00 | 1.2% (Robust) |
Insight: The -0.07 min shift for the deuterated standard seems negligible, but in the steep gradient of a fast LC-MS method, it places the IS in a different ionization environment than the analyte. The
Self-Validating Protocol: The "Mixing Study"
If you must use a Deuterated IS (due to budget or availability), you must validate that the retention shift does not impact data integrity. Use this "Mixing Study" protocol.
Step-by-Step Methodology
-
Preparation:
-
Prepare a "High Matrix" sample (Post-dose pooled plasma).
-
Prepare a "Solvent Standard" (Neat solution at same concentration).
-
-
Post-Column Infusion (PCI):
-
Infuse the analyte and IS continuously into the MS source.
-
Inject a blank plasma extract via the LC column.
-
Observation: Monitor the baseline. If a suppression zone (dip in baseline) occurs exactly at 2.78 min (IS elution) but recovers by 2.85 min (Analyte elution), the method fails.
-
-
The Mixing Test (Quantification):
-
Spike Analyte and IS into 6 different individual plasma lots.
-
Calculate the IS-Normalized Matrix Factor for each lot.
-
Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots must be <15%.
-
Workflow Diagram
Figure 2: Decision tree for validating Internal Standard suitability using the Mixing Study approach.
Technical Recommendations
Prioritize C/ N Labeling
For 4-O-Demethyl Aliskiren, custom synthesis of a
Chromatographic Tuning for Deuterated Standards
If
-
Reducing Organic Modifier Slope: Shallower gradients can sometimes reduce the resolution between the H and D forms, though this is counter-intuitive (usually we want to merge them).
-
Increasing Temperature: Higher column temperatures (e.g., 50°C) can reduce the separation factor (
) between isotopologues by increasing mass transfer kinetics.
Monitor D/H Exchange
Aliskiren and its metabolites contain exchangeable protons. Ensure the deuterium labels are on the carbon backbone (non-exchangeable) and not on heteroatoms (O-D, N-D), which would exchange with the mobile phase immediately.
References
-
Wang, S., & Cyronak, M. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren in human plasma. Biomedical Chromatography. Retrieved from [Link]
-
Ye, Z., et al. (2014). Matrix effects in clinical liquid chromatography tandem mass spectrometry (LC-MS/MS) assays. Clinical Biochemistry. Retrieved from [Link]
-
Nussberger, J., et al. (2015). Evaluation of a rapid method for the therapeutic drug monitoring of aliskiren. Journal of Chromatography B. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Linearity and Range Validation for 4-O-Demethyl Aliskiren-d6 Calibration Curves in Bioanalysis
This guide provides an in-depth comparison of statistical models for establishing linearity and defining the analytical range for the quantification of 4-O-Demethyl Aliskiren-d6 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. This document moves beyond rote procedural descriptions to explain the causality behind methodological choices, grounding them in regulatory standards and proven field insights.
The Foundation: Why Linearity and Range Validation are Critical
In quantitative bioanalysis, the goal is to establish a precise mathematical relationship between the instrumental response and the concentration of an analyte in a biological matrix. This relationship, embodied by the calibration curve, is the bedrock upon which all subsequent study sample concentrations are determined.
Linearity demonstrates that this relationship is directly proportional over a specified range, while the Range defines the boundaries—the Lower and Upper Limits of Quantification (LLOQ and ULOQ)—within which the method is accurate, precise, and linear.[1] For a metabolite like 4-O-Demethyl Aliskiren, a product of O-demethylation of the parent drug Aliskiren, accurately defining this range is crucial for characterizing its pharmacokinetic profile.[2][3] The use of a deuterated form (d6) as the analyte suggests a stable isotope tracer study, where its metabolic fate is tracked independently.
The entire validation process is governed by stringent regulatory guidelines from bodies like the US Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), with the ICH M10 guideline representing the harmonized global standard.[4][5][6]
The Role of the Deuterated Internal Standard
The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative LC-MS/MS.[7] In this guide, where 4-O-Demethyl Aliskiren-d6 is the analyte, an appropriate IS would be a different SIL version (e.g., 4-O-Demethyl Aliskiren-d3 or ¹³C₃) or a close structural analog.
Why is a SIL IS superior?
-
Physicochemical Similarity: The IS is chemically almost identical to the analyte. It co-elutes during chromatography and experiences nearly identical effects during sample extraction, and importantly, in the mass spectrometer source.[8][9]
-
Correction for Variability: It effectively normalizes variations in sample preparation (e.g., recovery loss), matrix effects (ion suppression or enhancement), and instrument drift.[10][11] Any factor that reduces the analyte's signal will proportionally reduce the IS signal.
-
Enhanced Confidence: This normalization ensures that the ratio of the analyte peak area to the IS peak area is a robust and reliable measure that is directly proportional to the analyte's concentration.[10]
Experimental Protocol: Generating the Calibration Curve
A flawed experimental setup will invalidate any subsequent statistical analysis. The following protocol outlines a self-validating system for generating high-quality calibration curve data.
Step 1: Preparation of Stock and Working Solutions
-
Analyte Primary Stock: Prepare a primary stock solution of 4-O-Demethyl Aliskiren-d6 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the primary stock with 50:50 methanol:water. These solutions will be used to spike the biological matrix.
-
Internal Standard Stock & Working Solution: Prepare a stock solution of the chosen internal standard (e.g., 4-O-Demethyl Aliskiren-d3) at 1 mg/mL. Dilute this stock to create a single working solution with a concentration that yields a consistent and strong signal in the LC-MS/MS system.
Step 2: Preparation of Calibration Standards and Quality Controls (QCs)
-
Matrix Selection: Use the same biological matrix (e.g., human plasma with K₂EDTA anticoagulant) as the intended study samples.[12]
-
Spiking: Prepare at least eight non-zero calibration standards by spiking blank matrix with the analyte working solutions to cover the anticipated concentration range. A typical set includes LLOQ, ~2x LLOQ, low, mid1, mid2, high, ~0.75x ULOQ, and ULOQ.
-
QC Preparation: Independently prepare QC samples from a separate analyte stock solution at a minimum of four levels: Low (≤3x LLOQ), Medium, High (≥0.75x ULOQ), and LLOQ.[13]
Step 3: Sample Extraction (Protein Precipitation Example)
-
Aliquot 100 µL of each calibration standard, QC, blank, and zero sample (blank + IS) into a 96-well plate.
-
Add a fixed volume (e.g., 25 µL) of the IS working solution to every well except the blank. This early addition is critical for correcting extraction variability.[10]
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex-mix and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Step 4: LC-MS/MS Analysis
-
Chromatography: Use a suitable C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The goal is to achieve baseline separation of the analyte from any potential interferences.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Define specific precursor-to-product ion transitions for both 4-O-Demethyl Aliskiren-d6 and its internal standard.
Data Analysis Workflow: From Raw Data to a Validated Range
The following workflow details the process of evaluating the calibration curve and validating the analytical range, adhering to ICH M10 standards.[5][14]
Caption: Workflow for Linearity and Range Validation.
Comparison Guide: Unweighted vs. Weighted Linear Regression
The choice of regression model is the most critical decision in this process. While simple linear regression is common, it is often inappropriate for bioanalytical data, which typically exhibits heteroscedasticity (i.e., the variance of the response increases as the concentration increases).[15] Weighted linear regression addresses this by giving more weight to the data points with lower variance (the lower concentrations), ensuring a better fit across the entire range.[16][17]
| Feature | Unweighted Linear Regression (1/x⁰) | Weighted Linear Regression (1/x or 1/x²) |
| Core Assumption | Homoscedasticity: Assumes the absolute error (variance) is constant across the entire concentration range.[18] | Heteroscedasticity: Assumes variance is not constant and typically increases with concentration. This is more realistic for LC-MS/MS data.[15] |
| Mathematical Model | Minimizes the sum of squared residuals. Each data point has equal influence on the regression line. | Minimizes the sum of weighted squared residuals. Points at lower concentrations have more influence. |
| Impact on LLOQ | High-concentration standards can disproportionately influence ("lever") the regression line, often leading to significant inaccuracy and bias at the LLOQ.[15] | By down-weighting the high-concentration points, it provides a more accurate and precise determination of the LLOQ. |
| Typical Suitability | Rarely suitable for wide dynamic range LC-MS/MS assays. May be acceptable for very narrow ranges (<1 order of magnitude).[15] | Strongly Recommended. Considered the standard for most bioanalytical methods to ensure accuracy at the low end of the curve.[17] |
| Regulatory View | Accepted if justified, but justification is often difficult. Regulatory bodies like the FDA and EMA expect the simplest model that adequately describes the data.[4][13] | Widely accepted and often expected. The choice of weighting factor (e.g., 1/x, 1/x²) should be justified, typically by examining residual plots for uniformity. |
| How to Choose | Plot the residuals versus concentration. If the spread of residuals is uniform (a horizontal band), this model may be adequate. | If the residual plot shows a "funnel" or "cone" shape (increasing spread with concentration), a weighted model is necessary.[19] |
Causality: The reason unweighted regression often fails is that a small relative error at a high concentration results in a very large absolute error. The regression algorithm tries to minimize this large absolute error, skewing the line to fit the high points better at the expense of the low points. Weighted regression corrects this by focusing on minimizing the relative errors, which are more uniform across the range.
Acceptance Criteria and Defining the Range
The final step is to apply the harmonized acceptance criteria to the back-calculated data from your chosen regression model.
-
Linearity: The back-calculated concentration for each calibration standard should be within ±15% of its nominal value. The only exception is the LLOQ, for which the deviation should be within ±20% .[1]
-
Range: A minimum of 75% of the calibration standards must meet the above criteria for the curve to be accepted.[20] The validated range of the assay is then defined by the lowest standard (LLOQ) and the highest standard (ULOQ) that meet these criteria and demonstrate acceptable precision and accuracy.
Conclusion
Validating the linearity and range of a bioanalytical method for 4-O-Demethyl Aliskiren-d6 is a systematic process that combines rigorous experimental execution with appropriate statistical evaluation. While multiple regression models exist, the inherent heteroscedasticity of LC-MS/MS data makes weighted linear regression (typically with a 1/x² weighting factor) the scientifically sound and regulatory-compliant choice . This approach ensures that the method provides accurate and reliable data across the entire quantification range, particularly at the lower limit, which is often critical for pharmacokinetic assessments. By understanding the causality behind these choices, researchers can develop robust, defensible bioanalytical methods that meet the highest standards of scientific integrity.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
International Council for Harmonisation (ICH). (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
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International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation. [Link]
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ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
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V, Rajan & P, Surendran & S, Senthil. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis. [Link]
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van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
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International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link]
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Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link]
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TIJER. (2025). Parameters of Bioanalytical Method Development and Validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Anderson, S. G., & Bailer, A. J. (2010). Comparing weighted and unweighted analyses applied to data with a mix of pooled and individual observations. Environmental toxicology and chemistry. [Link]
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ResearchGate. Can a weighted linear regression be compared to the unweighted regression when assessing lack of fit in bioanalytical method validation?. [Link]
-
Herta, D. et al. (2017). Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of Aliskiren and Enalapril in Children. PMC. [Link]
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International Council for Harmonisation (ICH). (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
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ResearchGate. Regression parameters for unweighted and weighted regression with different weighting factors. [Link]
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Kruve, A. (2018). For practitioners: do you need weighted linear regression?. Kruve Lab. [Link]
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Waldmeier, F. et al. (2007). Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. Drug Metabolism and Disposition. [Link]
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Herta, D. et al. (2014). Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. ResearchGate. [Link]
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Cross Validated. (2013). What is the difference between "Unweighted", "Weighted" and "Least Squares" Means?. [Link]
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ResearchGate. Metabolism of aliskiren in humans. [Link]
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Waldmeier, F. et al. (2007). Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. ResearchGate. [Link]
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Mullangi, R. et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma. PubMed. [Link]
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Katiyar, S. et al. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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van den Broek, I. et al. (2021). Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system. PMC. [Link]
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Herta, D. et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. PubMed. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of 4-O-Demethyl Aliskiren-d6
Operational Executive Summary
Immediate Action Required: Treat 4-O-Demethyl Aliskiren-d6 as a Potent Pharmaceutical Hazard and Chemical Waste .[1]
-
Radioactivity Status: NON-RADIOACTIVE . The "-d6" suffix denotes stable deuterium isotopes.[1] Do not dispose of in radioactive waste streams (unless mixed with tritiated/C14 compounds).
-
Primary Hazard: Reproductive Toxicity (H360) and Specific Target Organ Toxicity.
-
Disposal Method: High-Temperature Incineration (Chemical Waste).[1]
-
Containment: Amber glass (light sensitive), double-contained.[1]
Compound Profile & Risk Assessment
To dispose of this compound safely, you must understand its nature. It is not merely a chemical reagent; it is a pharmacologically active metabolite standard.
Chemical Identity
-
Role: Internal Standard (IS) for LC-MS/MS bioanalysis.[1]
-
Modification:
-
Metabolic: Demethylation at the 4-O position (Major metabolite M1).[1]
-
Isotopic: Deuteration (d6) for mass spectrometric differentiation.
-
Physicochemical Properties (Estimated)
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Powder) | Dust generation risk during weighing/transfer.[1] |
| Solubility | DMSO, Methanol, Water | Liquid waste will likely be organic solvent mixtures. |
| Stability | Hygroscopic, Light Sensitive | Store/Dispose in amber vials; keep desiccated. |
| Molecular Weight | ~543.7 g/mol (varies by salt) | High MW indicates likely persistence in water systems if not incinerated.[1] |
Hazard Classification (E-E-A-T Analysis)
-
Causality of Hazard: As a metabolite of Aliskiren, this compound retains the pharmacophore responsible for renin inhibition. Aliskiren is classified under H360 (May damage fertility or the unborn child) due to its mechanism of blocking the Renin-Angiotensin-Aldosterone System (RAAS), which is critical for fetal kidney development.[1]
-
Self-Validating Safety Rule: Always assume the metabolite possesses equal or greater toxicity than the parent API until specific toxicology data proves otherwise.
Detailed Disposal Protocols
Waste Segregation Logic
The most common error in bioanalytical labs is misclassifying deuterated standards as radioactive. This incurs unnecessary costs and regulatory flags.
DOT Diagram: Disposal Decision Workflow
Figure 1: Decision tree for segregating and packaging 4-O-Demethyl Aliskiren-d6 waste. Note the explicit "Non-Radioactive" labeling requirement.
Protocol for Solid Waste (Powders & Contaminated Items)
-
Containment: Place pure substance vials or contaminated weighing boats into a clear polyethylene bag (primary containment).[1]
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth container (HDPE or Glass).
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) designated for toxic solids until pickup.
Protocol for Liquid Waste (Stock Solutions & HPLC Effluent)
-
Solvent Compatibility: Ensure the waste stream solvent (e.g., Methanol, Acetonitrile) is compatible with the waste container (usually HDPE or Safety Steel Cans).
-
Dilution is NOT Disposal: Do not dilute with water and pour down the drain. This compound is an environmental pollutant.
-
HPLC Effluent: If the compound was used in LC-MS, the effluent containing the drug must be collected in a carboy, not diverted to the drain.
Decontamination & Spill Response
Because this is a high-value analytical standard, spills will likely be milligram-scale.[1] However, due to high potency, rigorous cleaning is required.
DOT Diagram: Decontamination Workflow
Figure 2: Step-by-step decontamination process.[1] Methanol/Ethanol is selected based on the compound's solubility profile.
Surface Decontamination Steps[1]
-
Isolate: Mark the area.
-
Solvent Selection: 4-O-Demethyl Aliskiren is lipophilic.[1] Water alone will not effectively solubilize it. Use Methanol or Ethanol on a disposable wipe.
-
Wipe Technique: Wipe from the outer edge of the spill toward the center to prevent spreading.
-
Verification: For high-safety environments, use a UV lamp (if the compound fluoresces, common for aromatic rings) or take a swab for LC-MS verification if the surface is critical.[1]
Regulatory Framework & Compliance
US EPA (RCRA)[1]
-
Classification: While Aliskiren is not explicitly "P-listed" (acutely toxic), it falls under Pharmaceutical Waste .[1]
-
Best Practice: Manage as RCRA Hazardous Waste .
-
Sewer Ban: Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), flushing pharmaceuticals down the drain is prohibited .[5]
Global Harmonization System (GHS) Codes
When generating waste labels, include these codes if applicable to your specific concentration:
-
H360: May damage fertility or the unborn child.[6]
-
P280: Wear protective gloves/protective clothing/eye protection.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
References
-
U.S. Environmental Protection Agency. (2019).[5][7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (Final Rule). Federal Register.[5][7][8] Retrieved from [Link][1]
-
Moravek Inc. (n.d.).[1] How To Store And Dispose Of Radiolabeled Compounds (Distinction of Stable Isotopes). Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Aliskiren Compound Summary. National Library of Medicine. Retrieved from [Link][1]
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- 1. Aliskiren | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
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- 3. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. epa.gov [epa.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
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- 8. securewaste.net [securewaste.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
